Product packaging for Boric acid(Cat. No.:CAS No. 10043-35-3; 11113-50-1)

Boric acid

Cat. No.: B3417638
CAS No.: 10043-35-3; 11113-50-1
M. Wt: 61.84 g/mol
InChI Key: KGBXLFKZBHKPEV-UHFFFAOYSA-N
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Description

Significance of Boric Acid in Modern Scientific Inquiry

This compound (H₃BO₃), also known as orthothis compound or boracic acid, is a weak Lewis acid of boron that has garnered significant interest in modern science for its versatility and unique chemical properties. byjus.comcollegedunia.com It is a stable, inexpensive, and environmentally benign compound, making it an attractive component in a wide array of chemical applications. deogiricollege.orgsemanticscholar.org In contemporary research, this compound is recognized for its crucial role as a catalyst in organic synthesis, a precursor for advanced materials, and a key ingredient in various industrial processes. deogiricollege.orgvaludor.com Its ability to form reversible covalent complexes with diols and other polyhydroxylated compounds is a cornerstone of its utility in fields ranging from medicinal chemistry to materials science. wikipedia.orgresearchgate.net Furthermore, ongoing research continues to uncover new applications, from its use in enhancing the performance of lead-acid batteries to its potential in neutron capture therapy for cancer, highlighting its enduring relevance in scientific inquiry. alliedmarketresearch.comresearchgate.net

Historical Context of this compound Research and Evolution of Academic Interest

The history of this compound dates back to ancient times, with borates being used for cleaning and food preservation by the ancient Greeks. wikipedia.org However, the formal preparation of this compound is credited to Wilhelm Homberg, who in 1702 synthesized the compound from borax (B76245) by reacting it with mineral acids, naming it sal sedativum Hombergi (sedative salt of Homberg). collegedunia.comwikipedia.orgchemicals.co.uk For a long period, its use was primarily in antiseptic applications. chemicals.co.ukagscientific.com

Academic and industrial interest evolved significantly over the centuries. In the 19th and early 20th centuries, its properties as a flame retardant began to be systematically explored, with recommendations for its use in textiles appearing as early as the 1820s. americanborate.com The mid-20th century saw its establishment as a vital component in the production of borosilicate glass and fiberglass. alliedmarketresearch.comchemicals.co.uk The latter half of the 20th century and the early 21st century have witnessed a surge in academic interest focused on its role in organic chemistry. deogiricollege.orgsemanticscholar.org The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where boronic acids (derived from this compound) are key reagents, revolutionized carbon-carbon bond formation and led to a Nobel Prize in Chemistry in 2010. libretexts.org This has cemented this compound and its derivatives as indispensable tools for synthetic chemists, with research now focusing on its catalytic mechanisms, the synthesis of novel organoboron compounds, and its application in green chemistry. deogiricollege.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula BH3O3<br>H3BO3<br>BH3O3<br>B(OH)3<br>H3BO3<br>B(OH)3 B3417638 Boric acid CAS No. 10043-35-3; 11113-50-1

Properties

IUPAC Name

boric acid
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InChI

InChI=1S/BH3O3/c2-1(3)4/h2-4H
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InChI Key

KGBXLFKZBHKPEV-UHFFFAOYSA-N
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Canonical SMILES

B(O)(O)O
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Molecular Formula

BH3O3, H3BO3, Array, B(OH)3
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DSSTOX Substance ID

DTXSID1020194
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Molecular Weight

61.84 g/mol
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Physical Description

Boric acid is an odorless white solid. Melting point 171 °C. Sinks and mixes with water. (USCG, 1999), Colourless, odourless, transparent crystals or white granules or powder; slightly unctuous to the touch; occurs in nature as the mineral sassolite, Colorless crystals or white powder or granules; odorless; [Merck Index] White odorless powder; [Alfa Aesar MSDS], Solid, ODOURLESS COLOURLESS CRYSTALS OR WHITE POWDER., Odorless white solid.
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Boiling Point

572 °F at 760 mmHg (decomposes) (NTP, 1992), 572 °F
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Solubility

10 to 50 mg/mL at 66 °F (NTP, 1992), Soluble in hot water, partially soluble in cold water, Slightly unctuous to touch; volatile with steam; solubility in water increased by hydrochloric, citric or tartaric acids, Solubility: in glycerol 17.5% at 25 °C; ethylene glycol 18.5% at 25 °C; in methanol 173.9 g/L at 25 °C; in ethanol 94.4 g/L at 25 °C; in acetone 0.6% at 25 °C; ethyl acetate 1.5% at 25 °C, Water solubility: 2.52% at 0 °C; 3.49% at 10 °C; 4.72% at 20 °C; 6.23% at 30 °C; 8.08% at 40 °C; 10.27% at 50 °C; 12.97% at 60 °C; 15.75% at 70 °C; 19.10% at 80 °C; 23.27% at 90 °C; 27.53% at 100 °C, Solubility in water is increased by hydrochloric acid, In water, 5.0X10+4 mg/L at 25 °C, 50 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 5.6
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Density

1.435 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.5 g/cu cm, Relative density (water = 1): 1.5, 1.435
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Vapor Pressure

1.6X10-6 mm Hg at 25 °C (2.136X10-4 Pa); log P (in Pa) = 26.83 - 9094/T where T is deg K, Vapor pressure at 20 °C: negligible
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Impurities

The principal impurities in technical grade boric acid are the by-product sulfate (0.1%) and various minor metallic impurities present in the borate ore /technical grade/
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Color/Form

Colorless, transparent crystals or white granules or powder, Colorless triclinic crystals, White waxy triclinic solid plates

CAS No.

10043-35-3; 11113-50-1, 10043-35-3, 13813-79-1, 11113-50-1
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Melting Point

340 °F (NTP, 1992), 171 °C, 170.9 °C, 340 °F
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Fundamental Chemical Behavior and Molecular Interactions of Boric Acid

Solution Chemistry and Aqueous Speciation of Boric Acid

In aqueous solutions, this compound exhibits interesting and complex behavior, acting primarily as a Lewis acid by accepting a hydroxide (B78521) ion from water rather than donating a proton nih.gov. This interaction leads to the formation of the tetrahydroxyborate ion, [B(OH)₄]⁻ nih.govwikipedia.org.

Dissociation Constants and Proton Transfer Equilibria of this compound

Unlike typical Brønsted-Lowry acids that donate a proton, this compound accepts a hydroxide ion from water: H₃BO₃ + H₂O ⇌ [B(OH)₄]⁻ + H⁺

This reaction establishes a proton transfer equilibrium. The acidity of this compound is quantified by its acid dissociation constant (Kₐ) or, more commonly, its pKₐ value. The pKₐ is the negative logarithm of the Kₐ and indicates the strength of an acid; a lower pKₐ signifies a stronger acid byjus.comliverpool.ac.uk. This compound is considered a weak acid with a pKₐ value typically around 9.15 to 9.27 at 25 °C byjus.comlardbucket.org.

The equilibrium can also be represented as the dissociation of the tetrahydroxyborate ion acting as a weak Brønsted-Lowry base wikipedia.org: [B(OH)₄]⁻ + H⁺ ⇌ H₃BO₃ + H₂O

The pKₐ value is influenced by factors such as temperature and ionic strength oup.com. Theoretical studies using methods like ab initio and Density Functional Theory (DFT) have been employed to calculate the pKₐ of this compound in aqueous solutions, showing comparable agreement with experimental values turkjps.orgresearchgate.net.

Here is a table showing the pKₐ value of this compound:

CompoundFormulapKₐ₁ Value
This compoundH₃BO₃9.15 - 9.27

Polyborate Formation and Equilibrium Dynamics

In more concentrated aqueous solutions (typically above 0.1 M this compound), this compound and tetrahydroxyborate ions can undergo condensation reactions to form polyborate species nih.govlsbu.ac.uk. These reactions involve the elimination of water molecules between this compound and borate (B1201080) species, leading to the formation of anionic clusters containing multiple boron atoms linked by oxygen bridges.

The formation of polyborates is a dynamic equilibrium process psu.edu. The specific polyborate species present and their relative concentrations depend significantly on the total boron concentration, pH, temperature, and the presence of counter-ions in the solution ijesonline.comacs.org.

Examples of polyborate species that can form in aqueous solutions include triborate ([B₃O₃(OH)₄]⁻) and tetraborate (B1243019) ([B₄O₅(OH)₄]²⁻), among others rsc.orgatamanchemicals.com. Studies using techniques like ¹¹B-NMR spectroscopy and Raman spectroscopy are crucial for identifying and quantifying these polyborate species and determining their formation constants under various conditions psu.eduacs.orgrsc.orgacs.org.

Research indicates that the triborate ion, [B₃O₃(OH)₄]⁻, is a major polyborate species in this compound-rich solutions across a temperature range of 25 to 300 °C acs.org. At higher temperatures, other species like the diborate ion, [B₂(OH)₇]⁻, may become more significant acs.orgrsc.org.

Solute-Solvent Interactions and Hydration Effects on this compound Species

The interaction between this compound species and water molecules (solute-solvent interactions) plays a vital role in their behavior in aqueous solutions. This compound molecules are surrounded by water molecules, forming hydration shells lsbu.ac.uk. In dilute solutions, it is suggested that approximately 18 water molecules surround this compound, potentially forming clathrate-like structures lsbu.ac.uk.

This compound can participate in hydrogen bonding with water molecules lsbu.ac.uk. The central boron atom in this compound has an empty 2pz orbital, allowing it to accept electron pairs, which influences its interactions with water and other ligands lsbu.ac.uk.

Theoretical studies have investigated the solvation of this compound species in water, considering the formation of intermolecular hydrogen bonds turkjps.orgresearchgate.net. The solubility of this compound in water is relatively low, suggesting weak interactions in the chemical environment responsible for low solvation energies ijesonline.com. However, its solubility can be influenced by the presence of certain salts lsbu.ac.uk.

Complexation and Chelation Chemistry of this compound

This compound and borate species readily form complexes with organic molecules, particularly those containing hydroxyl groups psu.edupsu.edu. This complexation is a key aspect of this compound's chemistry and is relevant in various chemical and biological systems.

Interaction Mechanisms with Organic Ligands

Complexation of this compound with organic ligands often involves the interaction of the Lewis acidic boron center with electron-donating groups on the ligand, such as hydroxyl groups psu.edupsu.edu. For organic ligands containing adjacent hydroxyl groups (like cis-diols), the complexation typically proceeds through esterification reactions psu.edursc.org. This involves the elimination of water between the hydroxyl groups of the organic ligand and this compound rsc.orgyok.gov.tr.

Acidic chelate ligands can react directly with trigonal this compound (B(OH)₃), while non-acidic polyols or saccharides predominantly react with tetrahedral borate ([B(OH)₄]⁻) psu.edu. Both pathways generally lead to the formation of tetrahedral anionic complexes psu.edu.

Studies using techniques like ¹¹B-NMR spectroscopy are valuable for elucidating the mechanisms and structures of these complexes psu.eduresearchmap.jp. The interaction can be viewed as a nucleophilic attack of the ligand on the boron center researchmap.jp.

Formation of Monochelate and Bischelate Complexes of this compound

This compound can form both monochelate (1:1) and bischelate (1:2) complexes with suitable organic ligands psu.edursc.orgresearchmap.jp. In a monochelate complex, one molecule of the organic ligand binds to a boron center. In a bischelate complex, two molecules of the organic ligand bind to a single boron center.

The formation of these complexes can occur sequentially. A monochelate complex can form first, and then react with another molecule of the ligand to form a bischelate complex researchmap.jpresearchgate.net. These complexation reactions often result in the formation of negatively charged tetrahedral borate anions rsc.orgresearchgate.net.

The stability of these complexes can be influenced by the nature of the organic ligand and the reaction conditions yok.gov.trresearchmap.jpresearchgate.net. For example, complexes containing salicylic (B10762653) acid derivatives have shown higher thermal and hydrolytic stabilities researchmap.jpresearchgate.net. The formation of bischelate complexes is often favored and can exhibit higher stability compared to monochelate complexes rsc.orgyok.gov.trucsb.edu.

The stoichiometry of the complexes formed (1:1 or 1:2) can be determined using techniques like ¹¹B-NMR spectroscopy by observing the distinct signals corresponding to the different boron species psu.eduresearchmap.jp.

Here is a table summarizing the types of chelate complexes formed:

Complex TypeThis compound:Ligand RatioStructureCharge
Monochelate1:1Tetrahedral boron center bonded to one ligandAnionic
Bischelate1:2Tetrahedral boron center bonded to two ligandsAnionic

Thermodynamics of this compound Complexation

The complexation of this compound and its conjugate base, borate, with various ligands is governed by thermodynamic principles, involving changes in enthalpy (ΔH°) and entropy (ΔS°). These parameters dictate the spontaneity and stability of the formed complexes, as reflected in the equilibrium constants (K) or stability constants (β).

This compound and borate ions undergo complexation reactions with a variety of ligands, notably those containing hydroxyl groups, such as polyols, carbohydrates, and hydroxy acids researchgate.netfukuoka-edu.ac.jpbanglajol.info. These reactions typically involve the formation of cyclic esters, leading to changes in the coordination environment around the boron atom, often from trigonal to tetrahedral fukuoka-edu.ac.jp.

Research has investigated the thermodynamics of complex formation with different types of ligands. For instance, studies on the complexation of borate with carbohydrates like D-fructose, D-sorbitol, D-mannitol, D-galactose, D-glucose, and D-raffinose have determined stability constants and thermodynamic parameters banglajol.info. These studies indicate that the formation of both 1:1 and 1:2 complexes can occur, with 1:2 complexes often being preferentially formed banglajol.info. The stability constants (β₁) for 1:1 complexes with these carbohydrates at various temperatures have been reported, showing an order of stability banglajol.info.

Carbohydrate β₁ at 298.15 K β₁ at 308.15 K β₁ at 318.15 K β₁ at 328.15 K
D-fructose Data available in source banglajol.info Data available in source banglajol.info Data available in source banglajol.info Data available in source banglajol.info
D-Sorbitol Data available in source banglajol.info Data available in source banglajol.info Data available in source banglajol.info Data available in source banglajol.info
D-Mannitol Data available in source banglajol.info Data available in source banglajol.info Data available in source banglajol.info Data available in source banglajol.info
D-Galactose Data available in source banglajol.info Data available in source banglajol.info Data available in source banglajol.info Data available in source banglajol.info
D-Glucose Data available in source banglajol.info Data available in source banglajol.info Data available in source banglajol.info Data available in source banglajol.info
D-Raffinose Data available in source banglajol.info Data available in source banglajol.info Data available in source banglajol.info Data available in source banglajol.info

Note: Specific numerical values for β₁ at different temperatures for each carbohydrate are available in the cited source banglajol.info.

For the borate-carbohydrate complexes studied, the Gibbs free energy change (ΔG°) values were found to be negative, indicating spontaneous complex formation banglajol.info. Both enthalpy (ΔH°) and entropy (ΔS°) values were reported as negative, suggesting that the complex formation is an exothermic process driven by the enthalpic contribution, which overcomes the negative entropic contribution banglajol.info. The variation in stability constants among different carbohydrates is attributed to interactions between the boron atom of this compound and the hydroxyl groups of the carbohydrate molecules banglajol.info.

Complexation with hydroxy acids and diols has also been investigated from a thermodynamic perspective researchgate.net. The 1:1 complex formation with both hydroxy acids (B-HA) and polyols (B-OL) is primarily enthalpically driven researchgate.net. In the case of hydroxy acids, the enthalpic gain is linked to the structural change of this compound and dehydration condensation with the hydroxy acid researchgate.net. For polyols, the enthalpic gain stems solely from the dehydration condensation of borate with the polyol researchgate.net. Notably, the ΔH° values for B-HA and B-OL systems are comparable despite differences in the number of water molecules dehydrated researchgate.net.

The formation of 1:2 complexes shows different thermodynamic driving forces depending on the ligand type researchgate.net. In B-HA systems, the formation of 1:2 complexes is entropically driven, whereas in B-OL systems, it is enthalpically driven researchgate.net. This difference is suggested to be due to the flexibility of isolated ligand molecules; hydroxy acids, which can form intramolecular hydrogen bonds, experience an entropic gain upon binding to form the 1:1 complex researchgate.net.

Studies involving the complexation of this compound with chromotropic acid have utilized ¹¹B NMR measurements to determine formation constants for 1:1 and 1:2 complexes researchgate.netrsc.org. These studies indicate that the 1:2 complex is favored in acidic solutions, while the 1:1 complex is more prevalent at higher pH researchgate.netrsc.org.

The complexation of nickel ions by this compound or polyborates has also been studied, revealing significant nickel-boron complexation at high this compound concentrations where polyborates are present nih.govexlibrisgroup.com. Equilibrium constants for a postulated triborate nickel complex have been determined at different temperatures, and the enthalpy and entropy of formation for the complex from this compound and Ni²⁺ ions at 25 °C have been calculated nih.govexlibrisgroup.com.

Complex Temperature (°C) Equilibrium Constant ΔH° (kJ·mol⁻¹) ΔS° (J·K⁻¹·mol⁻¹)
Triborate Nickel Complex (from this compound and Ni²⁺) 25 Data available in source nih.govexlibrisgroup.com 65.6 ± 3.1 nih.govexlibrisgroup.com 0.5 ± 11.1 nih.govexlibrisgroup.com
Triborate Nickel Complex (from this compound and Ni²⁺) 50 Data available in source nih.govexlibrisgroup.com - -
Triborate Nickel Complex (from this compound and Ni²⁺) 70 Data available in source nih.govexlibrisgroup.com - -

Note: Specific numerical values for equilibrium constants at different temperatures are available in the cited sources nih.govexlibrisgroup.com.

The thermodynamics of boronate ester formation, particularly with diols, triols, and tetritols, highlight the stability of tetrahedral hydroxyboronate cyclic esters compared to trigonal esters researchgate.netfukuoka-edu.ac.jp. The formation of five-membered borate esters is generally considered more favorable entropically than six-membered ones researchgate.net. Complexation reactions between arylboronic acids and catechols to form boronate esters have been found to be thermodynamically favored acs.orgacs.org.

Advanced Spectroscopic and Crystallographic Investigations of Boric Acid

Vibrational Spectroscopy of Boric Acid and its Derivatives

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for elucidating the structural characteristics of this compound and its related species. These methods probe the vibrational modes of molecules, providing detailed insights into bond types, molecular symmetry, and the interactions of this compound in various environments.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis of this compound Structures

FTIR spectroscopy is instrumental in identifying the functional groups and structural coordination of boron in its compounds. For this compound (H₃BO₃), which possesses a trigonal planar geometry (D₃h symmetry), and its corresponding tetrahedral borate (B1201080) anion [B(OH)₄]⁻ (Td symmetry), FTIR provides distinct spectral signatures. udel.edu

The vibrational modes of this compound and borate are observed in specific regions of the infrared spectrum. Asymmetric stretching of the B-O bond in trigonal BO₃ units typically appears in the 1200–1500 cm⁻¹ range. mdpi.com In contrast, the B-O stretching in tetrahedral BO₄ units is found between 800–1200 cm⁻¹. mdpi.com Bending vibrations of bridging B-O-B bonds are active in the 600–800 cm⁻¹ region. mdpi.com

Studies have identified several key absorption bands for solid orthothis compound. researchgate.netresearchgate.net Attenuated Total Reflectance (ATR-FTIR) studies on the adsorption of this compound onto mineral surfaces have revealed the presence of both trigonal (this compound) and tetrahedral (borate) boron complexes. udel.eduusda.gov For instance, on amorphous iron hydroxide (B78521) at a pH of approximately 7, strong bands corresponding to trigonal boron and weaker bands for tetrahedral boron are observed. At a pH of about 10, strong bands for both species are evident. usda.gov This indicates that this compound adsorbs through both outer-sphere (physical adsorption) and inner-sphere (ligand exchange) mechanisms. udel.edu

Table 1: Characteristic FTIR Absorption Bands for Orthothis compound

Wavenumber (cm⁻¹) Assignment Reference
~1470 - 1394 Asymmetric B-O stretching in BO₃ units mdpi.comresearchgate.net
1195 B-O stretching researchgate.netresearchgate.net
884 - 883 B-O symmetric stretching / Out-of-plane B-O-H bend researchgate.netresearchgate.net
647 In-plane O-B-O bend researchgate.net

This table is interactive. Click on the headers to sort.

Raman Spectroscopic Studies of this compound and Polyborate Speciation

Raman spectroscopy is particularly effective for studying aqueous solutions of this compound and identifying the various polyborate species that form as a function of concentration, pH, and temperature. acs.orgacs.org These studies provide quantitative data on the distribution of different boron-containing molecules in solution. researchgate.net

In aqueous solutions, this compound B(OH)₃ exists in equilibrium with the borate ion [B(OH)₄]⁻ and a series of polyborate ions, such as the triborate [B₃O₃(OH)₄]⁻, tetraborate (B1243019) [B₄O₅(OH)₄]²⁻, and pentaborate [B₅O₆(OH)₄]⁻. acs.orgacs.orgrsc.org Each of these species has a unique and identifiable Raman spectrum. For example, the symmetric stretching mode (ν₁) of B(OH)₃ is observed around 874-880 cm⁻¹, while that of [B(OH)₄]⁻ appears near 741-747 cm⁻¹. rsc.orgrsc.org

High-temperature Raman studies (up to 300 °C) have been crucial for understanding boron speciation under conditions relevant to industrial applications. rsc.org These investigations have identified the triborate ion, [B₃O₃(OH)₄]⁻, as the major polyborate species in this compound-rich solutions across a wide temperature range. researchgate.net Furthermore, evidence for a previously uncharacterized diborate ion, likely [B₂(OH)₇]⁻, has been found at elevated temperatures, with a characteristic band at 865 cm⁻¹. rsc.org

Table 2: Key Raman Shifts for this compound and Polyborate Species in Aqueous Solution

Species Raman Shift (cm⁻¹) Vibrational Mode Assignment Reference(s)
B(OH)₃ 874 - 880 ν₁ (symmetric stretch) rsc.orgrsc.org
[B(OH)₄]⁻ 741 - 747 ν₁ (symmetric stretch) rsc.orgresearchgate.net
[B₃O₃(OH)₄]⁻ 610 - 615 ν₁ (ring breathing) rsc.orgresearchgate.net
[B₃O₃(OH)₅]²⁻ 612 ν₁ rsc.org
[B₄O₅(OH)₄]²⁻ 563, 938 ν₁ₐ, ν₁ₑ rsc.org
[B₅O₆(OH)₄]⁻ 525 - 532 ν₁ (symmetric stretch) rsc.orgresearchgate.net

This table is interactive. Click on the headers to sort.

Electronic Spectroscopy of this compound

Electronic spectroscopy, specifically UV-Visible spectroscopy, investigates the electronic transitions within a molecule. While this compound itself does not have strong chromophores for significant absorption in the standard UV-Vis range, its spectral behavior can be influenced by the solvent and by complexation reactions.

UV-Visible Spectral Analysis of this compound in Various Solvents

The UV-Visible spectrum of this compound is highly dependent on the solvent used for the analysis. A comparative study employing a variety of solvents—including water, ethanol, methanol (B129727), glacial acetic acid, hexane, tetrahydrofuran (B95107) (THF), and 0.2M hydrochloric acid (HCl)—demonstrated this variability. researchgate.netresearchgate.net

Interestingly, when dissolved in water, this compound solutions exhibited negative absorbance across the entire scanned range of 190 nm to 1100 nm. researchgate.netresearchgate.net In contrast, a methanolic solution of this compound showed positive absorbance throughout the spectrum. researchgate.netresearchgate.net This suggests that the choice of solvent is critical for obtaining meaningful UV-Vis data for this compound. Solvents like methanol are considered more suitable for its analysis than water. researchgate.net The interaction between this compound and the solvent molecules can alter the electronic environment and, consequently, the absorption characteristics.

UV-Vis spectrophotometry is also used to quantify boron through the formation of colored complexes. For example, borax (B76245) can react with curcumin (B1669340) in the presence of acid to form a red-colored complex known as rosocyanine, which can be measured spectrophotometrically. humanjournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

NMR spectroscopy is a cornerstone technique for structural elucidation in solution and the solid state. For boron-containing compounds, ¹¹B NMR is particularly powerful due to the high natural abundance and sensitivity of the ¹¹B isotope.

Boron-11 NMR Spectroscopy for this compound Complexation Studies

Boron-11 NMR spectroscopy is an exceptionally convenient tool for investigating the complexation of this compound and its derivatives. nih.gov The chemical shift (δ) of the ¹¹B nucleus is highly sensitive to its coordination environment, changing significantly as boron transitions from a trigonal (sp²) to a tetrahedral (sp³) hybridization state upon complex formation.

In aqueous solutions under acidic conditions, this compound exists in its trigonal form and exhibits a characteristic ¹¹B NMR signal at approximately 19.3 to 19.6 ppm. acs.orgnih.gov This signal serves as a useful reference point. When this compound reacts with diols or other suitable ligands to form boronate esters or other complexes, the coordination around the boron atom often becomes tetrahedral. This change is reflected by a substantial upfield shift (to a lower ppm value) in the ¹¹B NMR spectrum. nih.gov

This technique has been employed to study the binding of phenyl boronic acids with diols, where the chemical shift is monitored as a function of pH to understand the interplay between acidity and complexation. nih.gov It has also been used to determine the formation constants of complexes between this compound and various organic molecules, such as salicyl derivatives. researchgate.net In solid-state ¹¹B NMR, this compound is often identified as a distinct species, for instance, as an impurity in boronic acid samples with a characteristic isotropic chemical shift (δiso) of 19.6 ppm. acs.org

Table 3: Selected ¹¹B NMR Chemical Shifts for this compound and Related Species

Compound/Species Conditions Chemical Shift (δ) in ppm Reference
This compound Acidic aqueous solution ~19.30 nih.gov
This compound (impurity) Solid State (δiso) 19.6 acs.org
Borax Aqueous solution (concentration dependent) 9.60 - 10.74 nih.gov

This table is interactive. Click on the headers to sort.

Quantitative Boron-11 NMR Spectroscopy in Material Analysis

Quantitative Boron-11 Nuclear Magnetic Resonance (¹¹B qNMR) spectroscopy has emerged as a powerful and reliable method for the determination of this compound in various materials. rsc.org This technique offers a direct and non-destructive approach for quantification, leveraging the properties of the ¹¹B nucleus, which has a natural abundance of 80.1% and a spin of 3/2. magritek.com Researchers have successfully developed and validated ¹¹B qNMR methods for analyzing this compound content in commercial products like biocides. rsc.org

The validation of these methods has demonstrated their robustness and accuracy. Key performance metrics such as the limit of detection (LOD) and limit of quantification (LOQ) have been established at levels low enough for effective analysis in commercial formulations, for example, 0.02% w/w and 0.04% w/w, respectively. rsc.org The method shows excellent linearity, with correlation coefficients (R²) greater than 0.99, and high recovery rates, typically between 93.6% and 106.2%. rsc.org Furthermore, the intra- and inter-day precision are high, with variations ranging from 0.7% to 2.0%, and the measurement uncertainty is low (3.7% to 4.4%). rsc.org A significant advantage of ¹¹B qNMR is the general absence of matrix effects, which allows for its application in determining this compound content in diverse and complex matrices without extensive sample preparation. rsc.orgresearchgate.net

Studies have successfully applied this technique to quantify this compound in commercial biocides across a wide concentration range, from less than 0.05% to 10% w/w. rsc.org The results obtained from ¹¹B qNMR show excellent correlation with those from established methods like inductively coupled plasma-mass spectrometry (ICP-MS). rsc.org This technique is also valuable for distinguishing between unreacted this compound and borate esters formed by reactions with other components in a mixture, such as the polyvinyl alcohol (PVA) in polarizing plates. sumitomo-chem.co.jp By selecting appropriate deuterated solvents, it is possible to selectively extract and quantify only the unreacted B(OH)₃. sumitomo-chem.co.jp

Table 1: Figures of Merit for Quantitative ¹¹B NMR Analysis of this compound in Commercial Biocides

Data derived from a validated method for determining this compound content. rsc.org

ParameterValue
Limit of Detection (LOD)0.02% w/w
Limit of Quantification (LOQ)0.04% w/w
Linearity (R²)> 0.99
Recovery93.6% – 106.2%
Intra-day Precision0.7% – 2.0%
Inter-day Precision0.7% – 2.0%
Uncertainty3.7% – 4.4%

X-ray Diffraction and Crystallographic Characterization of this compound

X-ray diffraction (XRD) is a fundamental technique for the crystallographic characterization of this compound, providing detailed information about its atomic arrangement, crystal structure, and polymorphs.

Crystal Structure Determination of this compound

Orthothis compound, B(OH)₃, is known to exist in at least two crystalline polymorphs: a common triclinic form and a more thermodynamically stable trigonal form. wikipedia.orgacs.org The most prevalent form is the triclinic polymorph (space group P1), which consists of layers of B(OH)₃ molecules. wikipedia.orgmaterialsproject.org Within each molecule, the boron atom is bonded to three oxygen atoms in a trigonal planar geometry, with a B-O bond length of approximately 136 pm and an O-H bond length of 97 pm. wikipedia.org These layers are held together by intermolecular hydrogen bonds, with an O···O separation of about 272 pm, creating a sheet-like structure. wikipedia.org This layered arrangement is responsible for the characteristic soft, flaky texture of solid this compound, similar to graphite. rruff.info

Density Functional Theory (DFT) calculations have been used to study the structural properties of both the triclinic (H₃BO₃-2A) and trigonal (H₃BO₃-3T) polymorphs. acs.orgresearchgate.net These studies highlight the interplay between in-plane hydrogen bonds and interplanar van der Waals interactions in defining the properties of the crystals. acs.orgfigshare.com The key difference between the polymorphs lies in the stacking pattern of the molecular layers: an AB pattern for the triclinic form and an ABC pattern for the trigonal form. acs.orgresearchgate.net

Table 2: Crystallographic Data for this compound Polymorphs

Data compiled from experimental XRD and theoretical DFT studies. wikipedia.orgmaterialsproject.orgresearchgate.net

ParameterTriclinic (H₃BO₃-2A)Trigonal (H₃BO₃-3T)
Crystal SystemTriclinicTrigonal
Space GroupP1P3₂
Unit Cell Dimensions (a, b, c)a = 7.039 Å, b = 7.053 Å, c = 6.578 ÅNot specified in results
Molecular GeometryTrigonal planar B(OH)₃Trigonal planar B(OH)₃
B-O Bond Length~1.37 Å~1.37 Å
Stacking PatternAB (double layer)ABC (triple layer)

Time-Resolved Crystallography of this compound Binding Events

Time-resolved serial crystallography has provided unprecedented insights into the dynamics of this compound binding to biological macromolecules. researchgate.netnih.gov This advanced technique allows researchers to visualize enzymatic reactions and binding events on very short timescales. nih.gov A key example is the study of this compound, acting as a simplified inhibitor model, binding to the active site of the β-lactamase CTX-M-14. researchgate.netnih.gov

These experiments have captured the entire binding process with high spatial and temporal resolution. nih.govnih.gov The initial binding of this compound to the active site serine (Ser70) of the enzyme was observed to occur within a remarkably short time frame of 80 to 100 milliseconds. researchgate.netnih.govnih.gov Following this initial event, the subsequent formation of a 1,2-diol boric ester with glycerol (B35011) in the active site was monitored, proceeding in a time frame of 100 to 150 milliseconds. researchgate.netnih.govnih.gov The studies also verified the displacement of a crucial anion from the active site as an essential part of the binding mechanism. researchgate.netnih.gov In total, numerous datasets of the enzyme-inhibitor complex were collected at various delay times, ranging from 50 to 10,000 milliseconds, yielding structures with resolutions between 1.40 and 2.04 Å. researchgate.netnih.gov This level of detail provides a molecular movie of the reaction, contributing significantly to the understanding of enzymatic mechanisms and the action of boronate-based inhibitors. nih.gov

Table 3: Key Parameters in Time-Resolved Crystallography of this compound Binding to CTX-M-14

Data from studies on the binding of this compound to β-lactamase. researchgate.netnih.govnih.gov

Event/ParameterValue / Time Frame
Binding to Active Site Serine (Ser70)80 - 100 ms
Subsequent Glycerol this compound Diester Formation100 - 150 ms
Temporal Resolution Range50 - 10,000 ms
Spatial Resolution Range1.40 - 2.04 Å

Crystal Growth Mechanisms and Habit Modification by this compound

The growth of this compound crystals from aqueous solutions has been investigated in real-time using techniques like atomic force microscopy (AFM). nih.govacs.org These studies reveal that the primary growth mechanism is spiral growth, which is driven by screw dislocations on the crystal surface. nih.govacs.orgacs.org In this process, this compound molecules diffuse from the solution and integrate into active sites at the steps created by these dislocations, causing the steps to advance and the crystal to grow. nih.govacs.org The growth is observed to be multilayered and occurs via a rolling mechanism on the (001) face. acs.org

The presence of impurities in the crystallization solution can significantly modify the crystal growth rate and habit. acs.orgacs.org For instance, the addition of salts such as sodium sulfate (B86663) (Na₂SO₄) or lithium sulfate (Li₂SO₄) to the aqueous solution reduces the relative growth rate of this compound crystals. nih.govacs.org This inhibition is attributed to the adsorption of the salt ions onto the active growth sites, particularly along the researchgate.net growth direction of the (001) face. nih.govacs.org This adsorption is anisotropic and hinders both the advancement of steps and the formation of new dislocation sources. nih.govacs.org Understanding these mechanisms is crucial for controlling crystal quality and purity in industrial processes where this compound is recovered from brines or ores containing such salts. nih.govacs.org The presence of borax has also been found to decrease the mass-transfer coefficient and the surface-reaction constant during this compound crystallization. mdpi.com Conversely, this compound itself can act as a habit modifier in the crystallization of other compounds, such as improving the crystallinity of yttrium orthoborates.

Table 4: Effect of Impurities on this compound Crystal Growth

Observations from real-time monitoring of crystallization. nih.govacs.org

ConditionObserved EffectProposed Mechanism
Pure Aqueous SolutionSpiral growth driven by screw dislocations on the (001) face.Integration of this compound molecules at step-edges of dislocations.
Presence of Sodium Sulfate (Na₂SO₄)Reduced relative growth rate.Inhibition of step advancement due to anisotropic adsorption of salt on active sites.
Presence of Lithium Sulfate (Li₂SO₄)Reduced relative growth rate.Inhibition of step advancement due to anisotropic adsorption of salt on active sites.

Compound Index

Theoretical and Computational Chemistry of Boric Acid

Quantum Chemical Calculations of Boric Acid

Quantum chemical calculations, including ab initio and DFT methods, are extensively used to study various aspects of this compound. These methods enable the theoretical determination of structural properties like bond lengths, bond angles, and dihedral angles, as well as electronic properties such as atomic charges nih.gov.

Ab Initio and Density Functional Theory (DFT) Studies of this compound Conformations

Ab initio and DFT methods are applied to analyze the molecular conformations of this compound and its related species nih.govturkjps.org. These computational approaches help to understand the preferred spatial arrangements of atoms in this compound molecules. For instance, studies on boronic acids, which are related compounds, have investigated different conformers (e.g., anti-syn, syn-anti, syn-syn, anti-anti) and their relative energies using DFT calculations longdom.org. The lowest-energy conformation of this compound itself has been reported to have C₃h symmetry, with a Cs conformer lying at a higher energy level researchgate.net. The energy barrier for inter-conversion between these conformers has also been investigated theoretically researchgate.net.

Computational Modeling of this compound Ionization and pKa

Computational methods, including ab initio and DFT, are employed to theoretically calculate the ionization constant (Kₐ) and pKₐ value of this compound in aqueous solutions nih.govturkjps.org. These calculations consider the molecular conformations and solute-solvent interactions of this compound species nih.govturkjps.org. For example, the B3LYP/6-31+G (d) level of theory with methods like Tomasi's method has been used for DFT calculations to determine the pKₐ of this compound in water at 298.15 K nih.govturkjps.org. The results from these theoretical calculations have shown comparable agreement with experimentally determined pKₐ values nih.govturkjps.org.

The ionization of this compound in water involves the interaction with solvent molecules. Computational studies analyze the structural properties of this compound species in solution to understand these interactions nih.gov. The calculated electrical charge around atoms, such as oxygen, can provide insights into the deprotonation process nih.gov.

Theoretical Investigation of Hydrogen Bonding in this compound Systems

Theoretical studies, often utilizing DFT, investigate the role of hydrogen bonding in this compound systems nih.govresearchgate.net. Hydrogen bonds are crucial intermolecular forces that influence the structure and stability of this compound in various environments, including aqueous solutions and solid states nih.govresearchgate.netmdpi.com. Computational analyses, such as those using Tomasi's method, have demonstrated the formation of intermolecular hydrogen bonds between this compound species (neutral molecules and anions) and water molecules nih.govturkjps.org. These hydrogen bonds can be classified based on their bond lengths and angles nih.gov.

Hydrogen bonding is also significant in the interactions of this compound with other molecules and in the formation of extended structures. DFT investigations have explored the interaction mechanisms between this compound and macrocyclic host molecules, revealing that hydrogen bonds, particularly involving the hydroxyl groups of this compound, play a crucial role in complex stabilization researchgate.net. Theoretical studies on this compound clusters have also highlighted the importance of strong O-H···O hydrogen bonds in forming cage-shaped structures acs.org. In the solid state, theoretical studies using methods like the quantum theory of atoms in molecules (QTAIM) have confirmed the presence of O-H···O hydrogen bonding interactions that contribute to the stability of this compound complexes with polymers mdpi.com.

Molecular Dynamics Simulations and Intermolecular Interactions of this compound

Molecular Dynamics (MD) simulations are used to study the dynamic behavior and intermolecular interactions of this compound in different systems. These simulations can provide insights into processes such as the dissolution of this compound and its interactions with solvents or other molecules researchgate.net. MD simulations have been applied to study the extraction of this compound in liquid-liquid extraction processes, investigating the weak interactions between this compound and extractant molecules researchgate.net. These simulations can help predict extraction conditions and understand the underlying mechanisms at a molecular level researchgate.netresearchgate.net.

MD simulations are also employed to study the interactions of this compound within polymeric materials, such as polyurethane membranes. By simulating the structure of these membranes and the interactions between this compound or its derivatives (like amino ethers of this compound) and the polymer chains, researchers can gain insights into properties relevant to separation processes like pervaporation mdpi.comnih.gov. The parameters of intermolecular interaction potentials are set to accurately model the formation of chemical bonds and the behavior of molecules within the simulated system mdpi.com.

Computational Studies of this compound in Surface Interactions

Computational studies, particularly using DFT, investigate the interactions of this compound with surfaces. These studies are important for understanding phenomena such as adsorption and the formation of surface layers osti.govacs.org. DFT calculations have been used to study the adsorption configurations and decomposition pathways of this compound on metal oxide surfaces, such as TiO₂ rutile (110) acs.org. These studies determine the most stable adsorption structures and the energetics of surface reactions acs.org.

Computational studies have also explored the reactions of this compound with terminated silicon surfaces, such as H- and Cl-terminated Si(100) osti.govosti.gov. DFT studies have shown that the reaction of this compound is more favorable with Cl-terminated surfaces compared to H-terminated surfaces osti.govosti.gov. These computational investigations help to understand the formation of Si-O-B structures on the surface and the factors influencing boron coverage osti.gov.

Furthermore, computational approaches, including active learning in conjunction with molecular simulations, are being used to design pore wall chemistries and topologies that can influence the transport of solutes like this compound through nanopores aip.org. These studies investigate how surface group interactions and surface roughness affect the movement of this compound, with implications for developing selective membranes aip.org.

Advanced Synthesis and Manufacturing Research of Boric Acid

Optimization of Boric Acid Production Processes

The conventional industrial production of this compound typically involves the reaction of borate (B1201080) minerals, such as colemanite (Ca₂B₆O₁₁·5H₂O), tincal (Na₂B₄O₇·10H₂O), or ulexite (B576465) (NaCaB₅O₉·8H₂O), with a mineral acid, most commonly sulfuric acid (H₂SO₄). asos.com.trwikipedia.org This process yields this compound and a byproduct, often gypsum (CaSO₄·2H₂O) when sulfuric acid and calcium-containing ores like colemanite are used. ijcce.ac.ir

Optimization research in this area aims to improve various aspects of this established process. Key areas of focus include increasing boron recovery rates, enhancing product purity, reducing energy consumption, and minimizing waste generation. For instance, studies have investigated the optimal conditions for the dissolution of colemanite with sulfuric acid, examining parameters such as temperature, reaction time, liquid-to-solid ratio, and acid concentration to maximize boron extraction efficiency. walshmedicalmedia.comresearchgate.net

Research using methods like the Taguchi method has been applied to optimize the dissolution of flash-calcined colemanite in water saturated with sulfur dioxide (SO₂), proposing an alternative to sulfuric acid. ijcce.ac.irijcce.ac.irjcsp.org.pk Optimum conditions identified in one such study included a flash calcination temperature of 500°C, a reaction temperature of 50°C, a specific grain size (-212+150 µm), a solid-liquid ratio of 0.30 g/mL, and a reaction time of 60 minutes, achieving dissolution efficiencies close to 100%. ijcce.ac.irijcce.ac.ir This approach aims for a more economical and environmentally friendly process. ijcce.ac.irijcce.ac.ir

Another area of optimization involves the post-crystallization phase. Techniques such as using a thickener to increase the concentration of this compound crystals in the solution before filtration and employing crystal washing and pre-dewatering on a vacuum filter are being explored to reduce impurities, particularly sulfate (B86663) content, and decrease humidity in the final product. google.com This can lead to more effective production with reduced energy consumption during drying. google.com

Companies are also focused on operational expenditure (OPEX) and capital expenditure (CAPEX) optimization in this compound production facilities. innovationnewsnetwork.com This includes refining processes to meet customer requirements for minimal moisture, low impurities, and specific particle size. innovationnewsnetwork.com Exploring opportunities for more valuable byproducts from the ore processing, such as calcium chloride and magnesium hydroxide (B78521) from colemanite deposits, is also part of optimization efforts. innovationnewsnetwork.com

The efficiency of energy usage in this compound production is a critical area of research. Studies using energy and exergy analysis, sometimes with simulation programs like ChemCAD, evaluate the thermodynamic performance of reactor units to identify areas of energy loss and suggest improvements. researchgate.netacapublishing.com Higher head grades (boron concentration in the feed solution) can reduce the energy required for crystallization, thereby lowering OPEX. innovationnewsnetwork.com

Table 1: Examples of Optimized this compound Production Parameters

ParameterOptimized Value/RangeImpact on ProcessSource
Flash Calcination Temp.500°CImproved dissolution of colemanite ijcce.ac.irijcce.ac.ir
Reaction Temperature (SO₂/H₂O)50°COptimized dissolution efficiency ijcce.ac.irijcce.ac.ir
Solid-Liquid Ratio (SO₂/H₂O)0.30 g/mLOptimized dissolution efficiency ijcce.ac.irijcce.ac.ir
Particle Size (Colemanite)-212+150 µmEnhanced dissolution rate ijcce.ac.irijcce.ac.ir
Reaction Time (SO₂/H₂O)60 minutesAchieved high dissolution efficiency ijcce.ac.irijcce.ac.ir
Reaction Temperature (H₂SO₄)90°CEffective leaching of low-grade ore walshmedicalmedia.com
Liquid-to-Solid Ratio (H₂SO₄)3Optimized leaching conditions walshmedicalmedia.com
pH (H₂SO₄ leaching)1Optimal acidity for leaching walshmedicalmedia.com
SO₄ Reduction (Post-cryst.)Max 300 ppmImproved purity of this compound crystals google.com
Humidity Reduction (Post-cryst.)Max 20% (before drying)Reduced energy consumption during drying google.com

Note: This table presents examples from specific research studies and optimized values may vary depending on the specific ore source and process configuration.

Novel Synthetic Routes for this compound and its Derivatives

While the mineral acid route is dominant, research continues into novel synthetic methods for this compound and its derivatives, often driven by the desire for more environmentally friendly processes or the synthesis of specialized boron compounds.

One innovative approach involves utilizing pressurized carbon dioxide (CO₂) in an aqueous phase as an alternative to traditional mineral acids like sulfuric acid or hydrochloric acid for the production of this compound from colemanite. google.com This method is considered sustainable as it utilizes CO₂, a greenhouse gas, as a raw material and stores it in the form of calcite (calcium carbonate) byproduct. google.com The process involves feeding water and colemanite into a pressurized reactor, followed by the introduction of pressurized CO₂ gas, which reacts to produce this compound and calcium carbonate. google.com

This compound itself serves as a versatile starting material and catalyst in the synthesis of various organic and inorganic boron derivatives. Research highlights the increasing role of this compound as a mild, inexpensive, and readily available catalyst in organic synthesis. orgsyn.orgresearchgate.net It has been successfully employed in reactions such as esterification, transesterification, amidation, condensation reactions, and the synthesis of various heterocyclic compounds. orgsyn.orgresearchgate.netresearchgate.netajol.info

For example, this compound catalyzes the direct formation of carboxamides from carboxylic acids and amines, offering an alternative to methods that use less environmentally friendly activating agents. orgsyn.orgresearchgate.net This this compound catalyzed amidation has been applied in the synthesis of medicinally relevant carboxamides. orgsyn.org

Novel routes to specific this compound derivatives are also being explored. This includes the synthesis of rare earth polyborates through a two-step process involving the dehydration of this compound in the presence of rare earth oxide at low temperature, followed by annealing. rsc.orgrsc.org This method has led to the discovery of new polyborate structures that are not accessible through conventional high-temperature reactions. rsc.orgrsc.org

Furthermore, this compound derivatives are being synthesized for specific applications, such as chiral boron agents used in NMR analysis for determining the enantiomeric purity of chiral diols. rsc.org These agents, often with bridged structures derived from this compound and chiral amines, facilitate the enantiodiscrimination of various diols. rsc.org The synthesis of diverse chiral aminoboronic acids and their applications in catalysis are also active areas of research, aiming to provide compound libraries for drug discovery and simplify synthetic routes. google.com

Table 2: Examples of Novel Synthetic Approaches and Derivatives

Approach/DerivativeKey Reagents/MethodPotential Benefit/ApplicationSource
This compound from Colemanite using Pressurized CO₂Colemanite, Pressurized CO₂, WaterSustainable, utilizes CO₂ waste, produces calcite byproduct google.com
This compound Catalyzed AmidationCarboxylic Acids, Amines, this compound (catalyst)Environmentally friendly, alternative to harsh reagents orgsyn.orgresearchgate.net
Rare Earth Polyborate SynthesisThis compound, Rare Earth Oxide, Dehydration, AnnealingAccess to novel polyborate structures, low-temperature route rsc.orgrsc.org
Chiral this compound Derivatives for EnantiodiscriminationThis compound, Chiral Amines, Synthesis ReactionsAnalytical tool for determining enantiomeric purity rsc.org
Chiral Aminoboronic AcidsThis compound Derivatives, Specific Synthesis RoutesCompound libraries for drug discovery, simplified synthesis google.com

Note: This table provides a snapshot of selected research areas and is not exhaustive.

Process Analytical Technologies (PAT) in this compound Manufacturing

Process Analytical Technologies (PAT) involve real-time monitoring and control of manufacturing processes to ensure quality, consistency, and efficiency. The application of PAT in this compound manufacturing is crucial for optimizing production and meeting stringent quality standards.

One example of PAT in this context is the use of spectroscopic techniques like Raman spectroscopy for inline analysis of process streams, specifically borate and sulfate solutions. metrohm.com Monitoring the chemistry in the crystallization stage is essential for maximizing production efficiency and reducing costs. metrohm.com Inline Raman analysis allows for real-time monitoring of process parameters, which can be directly compared to reference methods to create calibration models for quantitative results during manufacturing. metrohm.com This enables better control over the crystallization process and helps in managing impurities like sodium sulfate. metrohm.com

Implementing automatic process control units that can oversee the entire facility from a single point is another aspect of PAT in modern this compound plants. asos.com.tr This integrated control helps in maintaining optimal operating conditions, responding quickly to deviations, and ensuring consistent product quality.

Detailed research findings, including material and energy balances, equipment sizing, and cost estimations derived from process modeling software like SuperPro Designer, can inform the implementation of PAT by providing a comprehensive understanding of the process dynamics. researchgate.net This allows for the identification of critical control points and the selection of appropriate analytical techniques.

Stringent quality control measures are an inherent part of this compound manufacturing, ensuring that the final product meets specified purity levels (e.g., <100 ppm impurities or 99.56% purity). walshmedicalmedia.comresearchgate.net PAT plays a vital role in continuously monitoring process parameters that influence product quality, such as impurity levels (e.g., sulfate, iron) and crystal characteristics. google.com

Sustainability Considerations in this compound Production Methodologies

Sustainability is an increasingly important factor in the chemical industry, including this compound production. Efforts are focused on reducing the environmental footprint, minimizing waste, improving energy and water efficiency, and exploring more sustainable raw material sources and processing methods.

Life Cycle Assessment (LCA) is a tool used to evaluate the environmental impacts of this compound production from a "cradle-to-gate" perspective, encompassing mining, beneficiation, and refinement processes. researchgate.netresearchgate.netmdpi.comproquest.com Studies using LCA have shown that the refinement process, particularly the use of chemicals like sulfuric acid and the energy consumed for heating, contributes significantly to the environmental impact, including global warming potential. researchgate.netresearchgate.netmdpi.comproquest.com

To enhance sustainability, research is exploring alternative processing methods that reduce energy input and waste output, such as solvent extraction and membrane separation techniques for boron purification. dergipark.org.tr Utilizing renewable energy sources instead of fossil fuels for heating purposes in the extraction process could substantially reduce the global warming potential. researchgate.net

Waste reduction and utilization of byproducts are also key sustainability aspects. The conventional sulfuric acid process for colemanite produces gypsum as a byproduct, which often has limited value. ijcce.ac.irinnovationnewsnetwork.com Research is investigating ways to produce more valuable byproducts, like calcium chloride and magnesium hydroxide, from colemanite processing. innovationnewsnetwork.com Additionally, utilizing waste wood fibers in conjunction with borates for fire retardancy and wood protection enables the economical and sustainable use of these materials. borax.com

Improving energy efficiency throughout the production process is a major focus. This includes optimizing mine plans and resource extraction to improve head grades, which in turn reduces the energy needed for crystallization. innovationnewsnetwork.com Exploring the possibility of increasing reaction temperatures can also enhance efficiency and reduce energy consumption. innovationnewsnetwork.com Energy and exergy analyses help identify areas for efficiency improvements in specific units like the reactor. researchgate.netacapublishing.com

Water consumption is another environmental consideration. LCA studies quantify the amount of water consumed per ton of this compound produced, highlighting the need for water efficiency measures. proquest.com

Furthermore, research into novel synthesis routes, such as the use of pressurized CO₂ from colemanite, directly addresses sustainability by utilizing a greenhouse gas as a raw material and generating a stable solid byproduct. google.com

Table 3: Sustainability Aspects and Research Directions

Sustainability AspectEnvironmental Impact/ChallengeResearch/Improvement DirectionSource
Energy ConsumptionSignificant contributor to environmental impactOptimization of processes, use of renewable energy, energy/exergy analysis, higher head grades innovationnewsnetwork.comresearchgate.netacapublishing.comresearchgate.net
Waste GenerationByproducts like gypsum have limited valueExploration of valuable byproducts, waste utilization (e.g., wood fibers) ijcce.ac.irinnovationnewsnetwork.comborax.com
Chemical UsageMineral acids contribute to environmental impactAlternative acids (e.g., SO₂), novel routes (e.g., CO₂), greener catalysts (this compound) ijcce.ac.irijcce.ac.irjcsp.org.pkgoogle.comresearchgate.net
Water ConsumptionSignificant water usage in productionWater efficiency measures, alternative extraction methods proquest.com
Greenhouse Gas EmissionsPrimarily from energy consumption and chemical useUtilization of CO₂ as raw material, shifting to cleaner energy sources google.comresearchgate.netresearchgate.netproquest.com

Note: This table summarizes key sustainability considerations and related research efforts.

Mechanisms of Action of Boric Acid in Non Clinical Research Paradigms

Molecular and Cellular Mechanisms (Non-Human)

Boric acid's mechanism of action is fundamentally linked to its ability to form reversible covalent bonds with molecules containing cis-diol groups. nih.gov A cis-diol is a pair of hydroxyl (-OH) groups attached to adjacent carbon atoms on the same side of the molecule's plane. Borate (B1201080), the ionized form of this compound, can form stable diester bonds with these groups. nih.gov This cross-linking ability is a primary way boron functions in biological systems. nih.gov

In nature, the most common boron-containing molecules are complexes of this compound with the diol moieties of various biomolecules. nih.gov This interaction is not random; boronic acids, which can also bind to cis-diols but cannot form cross-links, have been used experimentally to competitively inhibit borate binding and induce effects similar to boron deficiency. nih.gov This demonstrates the specificity and importance of the borate-diol cross-link. nih.gov The strength of this binding is influenced by the acidity (pKa) of the boronic acid, with lower pKa values leading to stronger complexes. nih.gov

This compound demonstrates significant antimicrobial properties against a wide array of bacteria and fungi, including medically important and multidrug-resistant strains. researchgate.netresearchgate.netjcpres.com Its effect can be fungistatic (inhibiting growth) or fungicidal (killing the fungus), depending on the concentration and temperature. nih.govresearchgate.net Studies have shown its effectiveness against Candida albicans, including fluconazole-resistant strains, and various bacteria. nih.govresearchgate.net

A critical aspect of this compound's antimicrobial action is its ability to inhibit and disrupt biofilms. researchgate.netellechemy.com.aunih.govnih.gov Biofilms are structured communities of microorganisms encased in a self-produced matrix, which protects them from antibiotics and host defenses. researchgate.netjcpres.com this compound has been shown to interfere with the development of C. albicans biofilms and hyphal transformation, a key virulence factor. nih.govresearchgate.netellechemy.com.audrugbank.com It can penetrate the extracellular matrix of the biofilm, which is often rich in polysaccharides, and break it apart. ellechemy.com.au Research has demonstrated that this compound can inhibit biofilm formation in a dose-dependent manner across various bacterial and fungal species, including Staphylococcus aureus and Pseudomonas aeruginosa. nih.govjcpres.com For instance, even at low concentrations, significant inhibition of biofilm formation has been observed for C. albicans and S. aureus. jcpres.com

Table 1: In Vitro Antimicrobial and Anti-Biofilm Activity of this compound

The precise antimicrobial mechanism of this compound is not fully elucidated but is believed to be multifaceted. researchgate.netresearchgate.net One leading hypothesis is the inhibition of oxidative metabolism. nih.gov This is considered a key antifungal mechanism against Candida albicans. nih.gov this compound can cross the microbial membrane and interfere with cellular processes. researchgate.net It is thought to inhibit enzymes and coenzymes within the cell, potentially by interacting with ribose-containing moieties like NAD (nicotinamide adenine (B156593) dinucleotide), a crucial co-enzyme for cellular function. researchgate.net

Other proposed mechanisms include:

Disruption of Carbohydrate Metabolism: This is a suggested mechanism for boron-containing compounds in general. researchgate.net

Membrane Protein Inhibition: this compound may inhibit membrane proteins, including those involved in active transport, which would slow down nutrient uptake and metabolic processes. researchgate.net It can also react with components of the microbial membrane like phospholipids (B1166683) and glycoproteins, altering its function. researchgate.net

Destabilization of Fungal Cell Membrane: In Candida, this compound has been associated with decreased levels of ergosterol, a vital component of the fungal cell membrane, leading to its destabilization. researchgate.net

DNA Structure Disruption: Some research suggests that this compound may penetrate bacterial cells and disrupt the double helix structure of their DNA, impairing genetic integrity and cell survival. researchgate.net

In non-clinical research, this compound has been shown to influence cellular stress pathways, particularly the Endoplasmic Reticulum (ER) stress response. nih.govnih.govnih.gov The ER is critical for protein folding, and disruptions in its function trigger the Unfolded Protein Response (UPR). researchgate.net

Treatment of various cancer cell lines, such as human prostate (DU-145) and cervical (HeLa) cancer cells, with this compound induces ER stress. nih.govnih.govnih.govselcukmedj.org This is evidenced by the upregulation of key ER stress markers like GRP78 (also known as BiP), p-PERK, p-IRE1α, and CHOP. nih.govselcukmedj.org this compound's effect on the ER may be linked to its ability to lower calcium concentrations within the ER lumen. nih.govnih.gov

A central consequence of this ER stress is the activation of the eIF2α/ATF4 pathway. nih.govnih.govresearchgate.net The phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) is a critical event in the Integrated Stress Response (ISR), which leads to a general decrease in protein synthesis but selectively increases the translation of certain mRNAs, including that of Activating Transcription Factor 4 (ATF4). nih.govfrontiersin.org ATF4 is a transcription factor that helps cells manage stress conditions. nih.govnih.gov Studies show that this compound treatment increases the phosphorylation of eIF2α and subsequently elevates the expression of ATF4 and its downstream target genes. nih.govutuvolter.fi This activation of the eIF2α/ATF4 pathway by physiological levels of this compound is considered a plausible mode of action underpinning some of its biological effects. nih.govnih.gov In addition to the eIF2α/ATF4 branch, this compound has also been shown to activate the ATF6 branch of the UPR. utuvolter.fi

Table 2: Effect of this compound on Cellular Stress Pathway Markers in Research Cell Lines

This compound is a widely used insecticide with a multi-pronged impact on insects like cockroaches, ants, and termites. orst.edupatsnap.comwikipedia.org Its primary mode of action is as a stomach poison. orst.edupatsnap.comwikipedia.orgorst.edu When ingested, it disrupts the insect's metabolism and digestive system, leading to starvation and death. patsnap.comlakenormanpest.com Histological studies on the German cockroach have revealed that ingested this compound causes alterations to the epithelial cells of the midgut. researchgate.net

In addition to its effects on digestion, this compound can act as a neurotoxin. orst.edunih.gov It is thought to affect the insect's nervous system, with research in German cockroaches showing a reduction in the activity of acetylcholinesterase (AChE), a critical enzyme in nerve function. researchgate.netnih.gov Poisoning symptoms can include tremors and paralysis. researchgate.net

Finally, this compound powder has an abrasive physical effect. orst.edupatsnap.comlakenormanpest.com The fine crystals can scratch or damage the waxy outer layer of an insect's exoskeleton, causing dehydration. orst.edulakenormanpest.com

Mechanisms in Agricultural and Plant Biological Systems

Boron, taken up by plants from the soil primarily in the form of undissociated this compound, is an essential micronutrient. researchgate.netnih.govplantae.orgfrontiersin.org Its most well-defined role is structural, specifically in the formation and stability of the plant cell wall. plantae.orgyoutube.combalchem.com

The primary mechanism involves the cross-linking of a pectic polysaccharide called rhamnogalacturonan-II (RG-II). researchgate.netnih.govfrontiersin.org In the plant cell, the borate anion forms a diester bond that cross-links two RG-II monomers. researchgate.netnih.gov This creates a stable, flexible network within the pectin (B1162225) matrix of the primary cell wall, which is crucial for maintaining the wall's structural integrity. nih.govbalchem.com This structural role is vital for processes involving rapid cell growth, such as in root tips, pollen tubes, and developing fruits. youtube.combalchem.com A deficiency in boron leads to improperly constructed cell walls, resulting in physical deformities like cracked stems and stunted root growth. youtube.combalchem.com

The uptake of this compound into plant cells occurs through several mechanisms. frontiersin.orgnih.govresearchgate.net When boron is abundant in the soil, passive diffusion across the plasma membrane is a significant pathway. nih.govfrontiersin.orgnih.gov However, the permeability of the membrane to this compound is lower than once thought. nih.gov Under boron-deficient conditions, plants utilize active transport systems. These include this compound channels, such as the nodulin 26-like intrinsic proteins (NIPs), which facilitate the diffusion of this compound into cells, and borate exporters (BORs), which are efflux transporters involved in moving boron within the plant, including loading it into the xylem for transport to the shoots. nih.govplantae.orgfrontiersin.orgnih.govresearchgate.net

Boron Uptake and Translocation Mechanisms in Plants via this compound

The uptake and movement of boron in plants, primarily in the form of this compound, is a sophisticated process managed by a combination of passive and active transport systems. researchgate.net In the soil solution, boron is predominantly available as the small, uncharged molecule this compound (H₃BO₃). researchgate.netoup.com This form is the main source of boron absorbed by plant roots. icl-growingsolutions.comicl-group.com

Three primary mechanisms govern the transport of boron across the plant's plasma membrane:

Passive Diffusion: When boron is abundant in the soil, the concentration gradient drives the passive movement of this compound across the lipid bilayer of root cells. researchgate.netfrontiersin.org For a long time, this was considered the sole mechanism for boron uptake, given this compound's relatively high permeability across biological membranes. oup.comfrontiersin.org This transport is influenced by the plant's transpiration stream, which carries this compound through the xylem to various parts of the plant. researchgate.netresearchgate.net

Facilitated Diffusion: Under conditions of limited boron supply, passive diffusion is insufficient to meet the plant's needs. frontiersin.org Plants then rely on channel-mediated transport. oup.com This is primarily accomplished by a class of proteins known as the Nodulin 26-like Intrinsic Proteins (NIPs), which are part of the major intrinsic protein (MIP) family. frontiersin.orgnih.gov Specifically, NIP5;1 in Arabidopsis thaliana functions as a this compound channel, facilitating its influx into root cells. oup.comfrontiersin.org The expression of the gene for NIP5;1 is upregulated under low-boron conditions to enhance uptake efficiency. oup.com

Active Transport (Borate Export): For efficient translocation from the roots to the shoots, especially under boron-deficient conditions, plants employ active transport systems. nih.gov These are managed by BOR-family transporters, which function as borate exporters. frontiersin.org In Arabidopsis, the transporter BOR1 is crucial for loading boron into the xylem for long-distance transport to the shoots. frontiersin.org These transporters move borate anions (B(OH)₄⁻) out of the cells and into the xylem stream. frontiersin.org The activity and localization of these transporters are tightly regulated; for instance, under high boron concentrations, BOR1 is targeted for degradation to prevent toxicity. nih.gov

This coordinated system of passive diffusion, channel-facilitated uptake, and active export allows plants to acquire and distribute boron efficiently, adapting to varying levels in the soil to maintain homeostasis. nih.gov

Role of this compound in Plant Cell Wall Structure and Membrane Functioning

This compound plays an indispensable structural role in the primary cell walls of higher plants. plantae.org Its most well-defined function is the formation of a borate-ester cross-link with a specific pectic polysaccharide called rhamnogalacturonan II (RG-II). plantae.orgnih.gov Pectin is a major component of the cell wall, and RG-II is a highly conserved, complex pectic domain. loyalfertilizer.com

The mechanism involves this compound forming a stable diester bond between the apiosyl residues of two separate RG-II molecules. nih.govnih.gov This cross-linking creates a three-dimensional pectic network that provides mechanical strength and stability to the cell wall. nih.govloyalfertilizer.com The structural integrity conferred by these borate bridges is critical for normal cell division, expansion, and differentiation. loyalfertilizer.com When boron is deficient, this cross-linking is impaired, leading to altered cell wall pore size, reduced mechanical stability, and abnormal plant growth. nih.govresearchgate.net

Beyond the cell wall, boron is also implicated in maintaining the function and integrity of the plasma membrane. researchgate.net Rapid physiological responses to boron withdrawal, such as the inhibition of proton release, suggest a direct role at the membrane level. researchgate.net It is proposed that this compound may complex with glycoproteins or other constituents containing cis-diol groups within the membrane, thereby influencing membrane structure and the activity of membrane-bound enzymes. researchgate.netresearchgate.net This role is crucial for processes like ion transport and maintaining the electrochemical potential across the membrane. nih.gov Experiments have shown that disrupting boron-dependent cross-links can lead to the detachment of the plasma membrane from the cell wall, further highlighting its role in cell-to-wall adhesion. nih.gov

Key Roles of this compound in Plant Cellular Structures

Cellular ComponentSpecific Role of this compoundMechanismReference
Cell WallStructural Integrity and StabilityForms diester cross-links between rhamnogalacturonan II (RG-II) molecules, strengthening the pectin network. plantae.orgnih.gov
Plasma MembraneFunctional Integrity and AdhesionComplexes with membrane glycoproteins and other cis-diol containing compounds, influencing enzyme activity and cell-to-wall adhesion. nih.govresearchgate.net

This compound in Plant Metabolism and Nutrient Transport

This compound is fundamentally involved in several key metabolic pathways in plants, extending beyond its structural role. One of its most significant impacts is on carbohydrate metabolism and transport. nih.govgreenwaybiotech.com Boron is required for the transport of sugars, and a deficiency can lead to the accumulation of sugars and starch in mature leaves due to impaired phloem transport. nih.gov This disruption affects the energy supply to growing tissues, such as root tips and reproductive organs.

Furthermore, this compound influences the metabolism and transport of other essential nutrients. It has a synergistic relationship with several nutrients, where its presence at optimal levels enhances their availability and function. borax.com

Calcium (Ca): Boron and calcium share important roles in cell wall metabolism. Boron helps protect and stabilize calcium within the cell wall structure. borax.com

Potassium (K): The absorption and permeability of potassium across cell membranes are increased in the presence of adequate boron. borax.com

Phosphorus (P): Boron plays a role in the transport of phosphorus across membranes. borax.com

Nitrogen (N): Boron is involved in nitrogen metabolism. For instance, this compound can inhibit the urease enzyme and is important for stabilizing membranes in nitrogen-fixing cells (heterocysts), which helps regulate oxygen diffusion. borax.com

This compound also affects the activity of various enzymes. It can interfere with enzymatic reactions that depend on manganese and is known to be an inhibitor of several serine proteases. researchgate.netresearchgate.net Its influence extends to nucleic acid metabolism and the synthesis of phenolic compounds and the plant hormone auxin. icl-growingsolutions.comnih.gov By affecting these fundamental processes, this compound indirectly regulates a wide array of metabolic functions essential for plant growth and development.

Physiological Responses of Plants to this compound Application and Stress

Plants exhibit distinct physiological responses to varying levels of this compound, reacting to both deficiency and excess, which constitutes a form of abiotic stress. mdpi.com Boron deficiency is a widespread agricultural problem that impairs plant metabolism and growth. nih.gov Symptoms include stunted growth, inhibition of root elongation, and failure of reproductive development, such as poor fruit and seed set. researchgate.netgreenwaybiotech.com Application of this compound can alleviate these symptoms by restoring its critical functions in cell wall structure and metabolism. mdpi.com

Conversely, excessive this compound is toxic to plants. Boron toxicity is common in arid and semi-arid regions where the element can accumulate in the soil. mdpi.com High concentrations of this compound can induce oxidative stress in plant cells by increasing the levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). scielo.br This leads to cellular damage, including lipid peroxidation. scielo.br

To counteract this stress, plants activate their antioxidant defense systems. This response includes the increased activity and gene expression of various antioxidant enzymes:

Ascorbate Peroxidase (APX): This enzyme's activity and corresponding mRNA levels have been shown to increase under boron toxicity, as a direct response to eliminate ROS. scielo.br

Glutathione Reductase (GR): The expression of the GR gene also increases in response to high this compound concentrations, indicating its role in the plant's defense mechanism against oxidative stress. scielo.br

Plant Responses to Varying this compound Levels

This compound LevelPhysiological EffectCellular/Molecular ResponseReference
DeficiencyStunted growth, poor fruit/seed set, inhibited root elongation.Impaired cell wall cross-linking, disrupted sugar transport. researchgate.netgreenwaybiotech.com
Toxicity (Excess)Induction of oxidative stress, lipid peroxidation.Increased production of reactive oxygen species (ROS); upregulation of antioxidant enzymes (e.g., APX, GR). scielo.br
Application under Stress (e.g., Cold)Enhanced tolerance to the external stressor.Promotion of growth and activation of antioxidant systems. researchgate.net

This compound as a Plant Micronutrient and its Impact on Crop Productivity and Soil Dynamics

Boron, supplied to plants as this compound, is an essential micronutrient, meaning it is required in small quantities for healthy plant growth and development. ncsu.edu Its deficiency is one of the most widespread micronutrient limitations in agriculture globally, significantly impacting crop yields. journalijar.com The application of this compound-containing fertilizers is a common practice to correct this deficiency. mdpi.com

The behavior and availability of this compound in soil are governed by several dynamic factors:

Soil pH: Boron availability is highest in acidic soils (pH 5 to 7). As pH increases, boron adsorption to iron and aluminum oxides rises, making it less available to plants. icl-growingsolutions.comjournalijar.com

Soil Texture: Sandy, coarse-textured soils have a low capacity to retain boron, making it highly susceptible to leaching, especially in regions with high rainfall or irrigation. icl-growingsolutions.comncsu.edu

Organic Matter: Organic matter is a primary source of boron in most soils. Its decomposition releases boron into the soil solution. Soils with low organic matter content are more prone to boron deficiency. icl-growingsolutions.comicl-group.com

Soil Moisture: Water availability is crucial as boron moves with the soil water to the plant roots (a process called mass flow). Dry conditions can reduce boron uptake and induce deficiency symptoms. icl-group.com

Due to this narrow range between deficiency and toxicity, precise management of this compound application is crucial for sustainable agriculture. icl-group.com

Mechanistic Insights in Material Science and Industrial Processes

This compound as a Catalyst or Catalyst Support in Chemical Reactions

In the realm of material science and organic chemistry, this compound is recognized as an effective, inexpensive, and environmentally friendly catalyst. alfachemic.comsemanticscholar.org It functions as a weak Lewis acid, meaning it can accept a pair of electrons, which is the basis for its catalytic activity. researchgate.netpatsnap.com This property allows it to activate various functional groups, facilitating a wide range of organic reactions. semanticscholar.org

This compound's catalytic utility has been demonstrated in numerous transformations:

Esterification and Transesterification: It effectively catalyzes the formation of esters from carboxylic acids and alcohols, as well as the transesterification of existing esters. semanticscholar.orgresearchgate.net

Condensation Reactions: this compound promotes condensation reactions, such as the Biginelli reaction to synthesize dihydropyrimidinones and aldol-type condensations to form α,β-unsaturated carbonyl compounds. alfachemic.comnih.gov

Michael Additions: It serves as a catalyst for aza-Michael and thia-Michael additions, which are important reactions for forming carbon-nitrogen and carbon-sulfur bonds. semanticscholar.org

Multicomponent Reactions: this compound has been shown to be an efficient catalyst for multicomponent reactions, where multiple starting materials combine in a single step to form a complex product. nih.gov

Friedel-Crafts Reactions: It can catalyze Friedel-Crafts alkylation and acylation reactions, which are fundamental methods for attaching substituents to aromatic rings. alfachemic.comsemanticscholar.org

The mechanism of catalysis often involves the formation of a borate ester intermediate. For example, in an esterification reaction, this compound can complex with the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by an alcohol. nih.gov Its ability to form reversible covalent bonds with hydroxyl groups is a key feature of its catalytic action. rsc.org

In addition to being a catalyst itself, this compound or its derivatives can be used as a catalyst support. For instance, silica-supported this compound has been developed as an efficient heterogeneous catalyst, which can be easily separated from the reaction mixture, adding to its practical appeal in green chemistry. researchgate.net

Mechanistic Role of this compound in Polymerization Processes

This compound serves as a significant crosslinking agent in polymerization, particularly for polymers containing hydroxyl (-OH) functional groups, such as polyvinyl alcohol (PVA) and cellulose (B213188). researchgate.netnih.gov The mechanism involves the reaction of this compound with the hydroxyl groups on the polymer chains. scirp.org As a Lewis acid, the boron atom in this compound has a vacant p-orbital, making it electrophilic and capable of reacting with nucleophiles like the oxygen in the hydroxyl groups of polymers. scirp.org This interaction leads to the formation of borate esters, creating cross-links between polymer chains. researchgate.netrsc.org These cross-links are not always permanent covalent bonds; they can also be dynamic, involving hydrogen bonds, which can be influenced by factors like temperature. nih.gov

The introduction of these cross-links significantly alters the polymer's properties. By physically and chemically tying the polymer chains together, this compound reduces their mobility. scirp.orgresearchgate.net This restriction in chain movement leads to an increase in the material's glass transition temperature (Tg), viscosity, and mechanical strength, including tensile strength. scirp.orgresearchgate.net For example, in PVA films, crosslinking with this compound was found to increase the glass transition temperature and ultimate strength. scirp.org The extent of property enhancement often correlates with the concentration of this compound used. scirp.org

This crosslinking mechanism is also utilized to control the release of substances from a polymer matrix. The increased viscosity and tortuosity of the cross-linked network can slow down the diffusion of encapsulated molecules. nih.gov In a study involving erythromycin-loaded PVA and ethyl cellulose films, this compound crosslinking was shown to decrease the cumulative drug release rate. nih.govnih.gov Furthermore, the crosslinking can reduce the water absorption capacity of hydrophilic polymers like PVA, enhancing their stability in aqueous environments. researchgate.net In the context of poly(acrylonitrile-co-itaconic acid) stabilization, this compound reacts with hydroxyl groups, acting as a cross-linking agent that can reduce weight loss during the process. researchgate.net

Polymer SystemRole of this compoundObserved EffectReference
Polyvinyl Alcohol (PVA)Crosslinking AgentIncreased viscosity, tensile strength, and glass transition temperature. scirp.org scirp.org
Ethyl Cellulose (EC) & PVACrosslinking AgentReduced drug diffusion and release rate. nih.gov nih.gov
Cellulose Fibres & PVACrosslinking AgentImproved homogeneity and mechanical properties. researchgate.net researchgate.net
Poly(acrylonitrile-co-itaconic acid)Crosslinking AgentReduced weight loss during stabilization. researchgate.net researchgate.net

Effects of this compound on Glass Melt Viscosity and Crystallization

In glass manufacturing, this compound (or its anhydride, boron trioxide, B₂O₃) acts as both a flux and a network former, significantly influencing the properties of the glass melt and the final solid product. patsnap.comceramics-silikaty.cz Its primary effect is to reduce the viscosity of the glass melt at high temperatures. ceramics-silikaty.cz This allows for melting and processing at lower temperatures, which is crucial for the production of various commercial glasses, including low-expansion-borosilicate glasses and E-glasses. ceramics-silikaty.cz The reduction in viscosity facilitates the homogenization of the melt and the removal of gas bubbles, a process known as fining.

The mechanism behind the viscosity reduction is related to the structural role of boron in the glass network. At high temperatures, boron is typically in a trigonal [BO₃] coordination. The introduction of B₂O₃ disrupts the more rigid silicate (B1173343) [SiO₄] network, leading to a less viscous melt. core.ac.uk As the temperature decreases, or with the addition of alkali or alkaline earth oxides, a portion of the boron atoms convert to a tetrahedral [BO₄]⁻ coordination. core.ac.ukresearchgate.net This change in coordination influences the melt's viscosity and the glass's stability against crystallization. core.ac.ukmdpi.com

This compound also plays a critical role in controlling crystallization (devitrification). The difference between the glass transition temperature (T₉) and the crystallization onset temperature (Tₓ) indicates the thermal stability of the glass against crystallization. mdpi.com The composition, particularly the B₂O₃ content, affects this stability. For instance, in certain BaO/SrO-MgO-B₂O₃-SiO₂ systems used for sealing solid-oxide fuel cells, the composition with a higher this compound content showed a slower crystallization rate. mdpi.com However, this compound can also promote nucleation in some systems. In polypropylene (B1209903) composites containing magnesium borate whiskers, the presence of boron was found to facilitate heterogeneous nucleation, leading to an accelerated crystallization rate of the polymer. nih.gov

Glass SystemEffect of this compound (B₂O₃)Key FindingReference
Commercial Glasses (e.g., Borosilicate)Reduces melt viscosityEnables lower processing temperatures and affects the viscosity-temperature relationship. ceramics-silikaty.cz ceramics-silikaty.cz
Sodium-Calcium-Borate GlassInfluences dissolution and structureDissolution rates are linked to the fraction of four-coordinated boron. core.ac.uk core.ac.uk
BaO/SrO-MgO-B₂O₃-SiO₂ Glass-CeramicsAffects crystallization stabilityA higher boron content composition exhibited slower crystallization. mdpi.com mdpi.com
Polypropylene/Magnesium Borate Whisker CompositeActs as a nucleating agentThe presence of borate whiskers increased the crystallization rate of polypropylene. nih.gov nih.gov

Tribological Mechanisms of this compound as a Solid Lubricant in Machining

This compound is an effective solid lubricant due to its unique, layered crystal structure. scielo.brosti.gov The tribological mechanism is rooted in the atomic-scale architecture of this compound crystals. osti.gov Within each layer, boron, oxygen, and hydrogen atoms are strongly linked by covalent bonds. scielo.br However, these layers are held together by much weaker van der Waals forces. scielo.br This anisotropic bonding creates planes of easy shear. When a shear force is applied, as in a machining operation, the weak interlayer bonds allow the layers to slide over one another with minimal resistance, resulting in a low coefficient of friction. scielo.brosti.gov

The formation of a lubricious this compound film on the interacting surfaces is key to its performance in machining. scielo.br This film effectively separates the tool and workpiece, reducing friction and, consequently, the cutting forces and heat generated at the cutting zone. scielo.brpsu.edu Lower temperatures at the tool-chip interface lead to reduced tool wear and can improve the surface finish of the machined part. scielo.brpsu.edu Experimental studies have shown that machining with this compound as a lubricant results in lower cutting forces and better surface finishes compared to dry machining or machining with conventional cutting fluids. scielo.brresearchgate.net

The effectiveness of this compound as a lubricant has been demonstrated on both metallic and ceramic surfaces. tandfonline.com Nano-tribological studies using atomic force microscopy have visualized the wear mechanism at the nanoscale, showing the displacement of atomic planes. tandfonline.com The friction coefficient of this compound has been measured to be as low as 0.1 or less in various test conditions, confirming its excellent lubricity. osti.govtandfonline.com

Machining ConditionEffect of this compound LubricationMechanismReference
General MachiningReduced cutting forces and tool wearFormation of a lubricious film due to layered crystal structure and weak van der Waals bonds between layers. scielo.br scielo.br
MillingImproved surface finishReduction in frictional forces at the tool, workpiece, and chip interface. scielo.brpsu.edu scielo.brpsu.edu
Sliding Steel SurfacesLow coefficient of friction (~0.1)Easy shear between atomic layers. osti.gov osti.gov
Aluminum SubstratesFriction coefficient of 0.11-0.19Formation of a this compound film on the surface. tandfonline.com tandfonline.com

This compound as a pH Buffering and Surface Adsorption Agent in Electrodeposition

In electrodeposition processes, particularly for metals like nickel and cobalt, this compound plays a multifaceted role that is crucial for obtaining high-quality deposits. researchgate.netstrath.ac.uk Its most commonly cited function is as a pH buffer. researchgate.netelectrochemsci.org During electrodeposition, the reduction of water or protons at the cathode surface leads to the evolution of hydrogen gas and a localized increase in pH. strath.ac.ukresearchgate.net This pH increase can cause the precipitation of metal hydroxides (e.g., nickel hydroxide), which can be incorporated into the deposit, leading to brittleness, high internal stress, and poor morphology. strath.ac.ukelectrochemsci.org

While this compound has a high pKa (around 9.14) and is largely undissociated in typical acidic plating baths (pH 3-5), it effectively minimizes these interfacial pH changes. electrochemsci.org The buffering action is attributed to the formation of polyborate species and potentially nickel-borate complexes in the solution, which can neutralize the excess hydroxide (B78521) ions generated at the cathode. researchgate.netstrath.ac.uk This prevents the formation of detrimental metal hydroxide precipitates, allowing for the deposition of pure metal. strath.ac.uk

Beyond its buffering capacity, this compound also acts as a surface adsorption agent. researchgate.netstrath.ac.uk It adsorbs onto the electrode surface, which can inhibit the hydrogen evolution reaction and influence the morphology and properties of the deposited metal film. strath.ac.ukelectrochemsci.org In the electrodeposition of nickel nanotubes within templates, this compound was found to be essential for the tubular structure. The proposed mechanism involves the formation of a surface-bound nickel-borate complex on the template wall, which increases the local concentration of nickel ions and promotes preferential deposition along the pore walls. nih.govrsc.org This surface-directed growth mechanism highlights a role for this compound that extends beyond simple pH control. nih.gov

Electrodeposition SystemRole of this compoundMechanismReference
Nickel Electroforming (Sulfamate Bath)pH buffering, surface adsorptionMinimizes interfacial pH changes by forming polyborate and nickel-borate species; adsorbs on the surface to suppress H₂O reduction. strath.ac.uk strath.ac.uk
Cobalt ElectrodepositionpH buffering, surface adsorptionPrevents wide pH changes at the cathode; adsorption affects film plating and superfill. researchgate.net researchgate.net
Nickel Nanotube ElectrodepositionSurface-directed growthForms a surface-bound nickel-borate complex on the template wall, promoting tubular growth. nih.govrsc.org nih.govrsc.org
General Iron Group Metal PlatingpH bufferingRetards the pH increase at the cathode surface, preventing hydroxide precipitation. researchgate.net researchgate.net

Flame Retardancy Mechanisms of this compound and its Nanocomposites

This compound is an effective inorganic flame retardant that operates through mechanisms in both the condensed (solid) and gas phases. mdpi.comresearchgate.net Its primary flame retardant action is physical and occurs upon heating. When exposed to high temperatures, this compound undergoes endothermic dehydration in several steps, releasing water vapor. researchgate.net This process absorbs a significant amount of heat from the polymer, cooling the material and slowing down the thermal degradation process. researchgate.netresearchgate.net The water vapor released also dilutes the flammable volatile gases produced by pyrolysis, as well as the oxygen concentration in the surrounding atmosphere, further inhibiting combustion. researchgate.net

Following dehydration, this compound is converted into boron trioxide (B₂O₃). Boron trioxide is a glassy substance with a low melting point that can flow and form a protective, insulating layer on the surface of the burning polymer. mdpi.comresearchgate.net This glassy char layer serves multiple functions: it acts as a physical barrier that shields the underlying polymer from external heat flux, it hinders the diffusion of oxygen to the polymer surface, and it traps the volatile pyrolysis products, preventing them from escaping to fuel the flame in the gas phase. researchgate.net

In some polymer systems, this compound can also act as a charring catalyst. redalyc.org It can promote dehydration and cross-linking reactions within the polymer at lower temperatures, leading to the formation of a more stable, carbonaceous char. redalyc.org This char contributes to the insulating barrier. The effectiveness of this compound can be enhanced when used in combination with other flame retardants, such as ammonium (B1175870) polyphosphate or nanoclays like montmorillonite (B579905), creating synergistic effects that significantly improve the fire resistance of the composite material. researchgate.netredalyc.org For example, the combination of this compound and montmorillonite nanoclay in polypropylene has been shown to substantially improve flame retardancy, achieving a UL 94 V-0 rating and significantly reducing the peak heat release rate. researchgate.net

Polymer SystemFlame Retardancy Mechanism of this compoundKey FindingReference
Polypropylene (PP) with Intumescent Flame Retardant (IFR)Synergistic action, char formation2.5 wt% this compound with nanoclay significantly enhanced thermal and flame resistance (UL 94 V-0). researchgate.net researchgate.net
Wood-Polymer Composites (WPC)Catalytic charringThis compound catalyzes dehydration and promotes charring at lower temperatures. redalyc.org redalyc.org
General PolymersEndothermic dehydration, glassy layer formationReleases water vapor (cooling, dilution) and forms a protective B₂O₃ glassy coating. mdpi.comresearchgate.net mdpi.comresearchgate.net
Epoxy ResinSynergistic effects with huntite/hydromagnesitePositively influenced flame-retardance when combined with other mineral flame retardants. researchgate.net researchgate.net

This compound's Influence on Hydrogen and Oxygen Evolution Reactions in Battery Systems

In lead-acid battery systems, this compound used as an electrolyte additive can significantly influence the electrochemical performance by affecting the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). epa.govresearchgate.net A primary challenge in lead-acid batteries is water loss, which occurs due to the electrolysis of water into hydrogen and oxygen gas during the charging process. epa.gov This water loss can alter the electrolyte concentration and expose the battery plates, ultimately reducing the battery's service life and performance.

Research indicates that the addition of this compound to the sulfuric acid electrolyte can increase the overpotential for both hydrogen evolution at the negative electrode and oxygen evolution at the positive electrode. epa.govresearchgate.net The overpotential is the difference between the actual potential at which the reaction occurs and the thermodynamic equilibrium potential. A higher overpotential means that a greater potential is required to drive the reaction, effectively suppressing the rate of gas evolution at a given charging voltage. epa.gov

The mechanism for this effect is believed to be twofold. First, this compound can change the mean ionic activity coefficient of the electrolyte solution, which in turn increases the overpotentials for HER and OER. epa.govresearchgate.net Second, this compound can adsorb onto the electrode surfaces. researchgate.net This adsorption can block active sites where hydrogen and oxygen evolution would typically occur, thereby inhibiting these parasitic reactions. researchgate.net By reducing the rate of water decomposition, this compound helps to minimize water loss during battery operation. epa.gov An additional benefit observed is the formation of dense, BO₃³⁻-containing products on the lead grids, which can act as a protective layer, hindering corrosion of the grids and contributing to a prolonged battery life. epa.gov In other energy systems, such as water electrolysis, boron has also been shown to enhance the OER activity of catalysts like iron boride, where it modulates the interaction energies of reaction intermediates. rsc.org

Battery/Electrochemical SystemInfluence of this compoundMechanismReference
Lead-Acid BatteryIncreased hydrogen and oxygen evolution overpotentialChanges the mean ionic activity coefficient of the electrolyte; adsorbs on electrode surfaces, blocking active sites. epa.govresearchgate.net epa.govresearchgate.net
Lead-Acid BatteryReduced water loss and grid corrosionSuppresses gas evolution; forms a protective, dense BO₃³⁻-containing layer on the lead grids. epa.gov epa.gov
Ni-Fe Plating ElectrolyteRetards pH increase at the cathodeReleases protons in the diffusion layer, extending the potential region for proton reduction and delaying the onset of water reduction. researchgate.net researchgate.net
Iron Boride ElectrocatalystEnhances Oxygen Evolution Reaction (OER)Modulates the interaction energies of the reaction intermediates. rsc.org rsc.org

Advanced Materials, Nanotechnology, and Derivatization Research of Boric Acid

Boric Acid in Nanomaterial Synthesis and Functionalization

The role of this compound and its derivatives in nanotechnology is rapidly expanding, with applications ranging from the direct synthesis of nanoparticles to the intricate surface modification of other nanomaterials. These boron-containing nanomaterials exhibit unique properties that make them suitable for a variety of advanced applications.

This compound nanoparticles can be synthesized through various methods, each yielding particles with distinct characteristics. A common and eco-friendly approach is mechanical ball milling, a top-down method that reduces the size of bulk this compound crystals through mechanical forces. researchgate.netresearchgate.netump.edu.my Another strategy involves the carbothermic reduction of this compound to produce boron carbide (B4C) nanoparticles. researchgate.net This method is considered a relatively low-temperature synthesis route suitable for large-scale production. researchgate.net

Alternative synthesis routes utilize precursors like a mixture of this compound and citric acid, which upon calcination, yield boron carbide powder. mdpi.com The choice of synthesis method significantly influences the properties of the resulting nanoparticles, such as their size, shape, and crystallinity. researchgate.net For instance, nanoparticles prepared by fine grinding or freeze-drying can have a wide size distribution and lower crystallographic quality. researchgate.net

Characterization of these nanoparticles is crucial to understanding their properties and potential applications. Techniques such as X-ray Diffraction (XRD) are used to determine the crystal structure and phase purity of the synthesized materials. researchgate.netresearchgate.net Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide insights into the morphology, including the shape and size of the nanoparticles. researchgate.net

Table 1: Synthesis and Characterization of this compound-Derived Nanoparticles

Synthesis Method Precursors Resulting Nanoparticle Characterization Techniques Key Findings Reference
Mechanical Ball Milling Bulk this compound This compound Nanoparticles XRD, SEM Reduction of crystal size with increasing milling time. researchgate.net
Carbothermic Reduction This compound (H₃BO₃) Boron Carbide (B₄C) Nanoparticles XRD, SEM, TEM, DTA Formation of single-phase, spherical B₄C nanoparticles with an average size of 12 nm. researchgate.net

DTA: Differential Thermal Analysis

The surface functionalization of nanomaterials with boronic acid moieties is a significant area of research, as it imparts specific functionalities, such as the ability to selectively recognize and bind with saccharides. frontiersin.orgnih.govnih.gov This property is particularly useful in various biomedical and sensing applications. acs.org A versatile strategy for this functionalization involves using boronic acid-modified photo-polymerizable 10,12-pentacosadiynoic acid (PCDA-BA) to coat hydrophobic inorganic nanocrystals. frontiersin.orgnih.govnih.gov This method allows for the direct conversion of hydrophobic nanoparticles into water-dispersible and target-specific nanocomposites. frontiersin.orgnih.gov

The process can be applied to various inorganic nanoparticles, including those made of silver, gold, and iron oxide, demonstrating its generality. frontiersin.org The resulting functionalized nanocomposites are stable in aqueous solutions and retain the intrinsic properties of the original nanoparticles, such as luminescence and magnetism. frontiersin.org The boronic acid moieties on the surface can then interact with specific molecules, like sialic acid, which is often overexpressed on the surface of cancerous cells, enabling targeted cell labeling. nih.gov

Another approach involves the copolymerization of vinylbenzyl chloride in a microemulsion, followed by post-functionalization with 3-aminophenylboronic acid. researchgate.net This method yields boronic acid-carrying nanolatexes that can be used as reusable optical nanosensors for carbohydrates like fructose. researchgate.net

Table 2: Surface Functionalization of Nanomaterials with Boronic Acid

Nanomaterial Functionalizing Agent Functionalization Method Application Key Feature Reference
Hydrophobic Inorganic Nanocrystals (Ag, Au, Fe₃O₄) Boronic acid modified PCDA Photo-polymerization and surface coating Selective cancer cell imaging Converts hydrophobic nanoparticles to water-dispersible and target-specific nanocomposites. frontiersin.orgnih.gov
Polymer Nanolatex 3-aminophenylboronic acid Post-functionalization of microemulsion copolymer Reusable optical nanosensor for carbohydrates The diol binding capacity of phenylboronic acid is retained after anchoring to the polymer nanoparticles. researchgate.net

Boron-based nanotubes, particularly boron nitride nanotubes (BNNTs), have garnered significant attention for their potential in energy storage and catalysis due to their unique properties. mdpi.comresearchgate.netnih.gov BNNTs are structurally similar to carbon nanotubes but possess distinct electronic characteristics, such as being electrically insulating with a wide bandgap. mdpi.comnih.gov They also exhibit high thermal and chemical stability. mdpi.com

In the field of energy storage , BNNTs are being explored as materials for lithium-ion batteries and hydrogen storage. researchgate.netmdpi.com The incorporation of nanostructured boron nitride materials into battery components like electrolytes, separators, and electrodes can help alleviate inherent problems and improve performance. mdpi.com For instance, BNNT-coated separators can enhance the thermal stability of lithium-ion batteries. nih.gov In hydrogen storage, the activation of BNNTs can create optimal binding energies for room-temperature storage applications. researchgate.net

In catalysis , BNNTs and other boron nitride nanomaterials are utilized as catalyst supports and, in some cases, as catalysts themselves. nih.govaps.orgbinghamton.edu Their high surface area and stability make them excellent supports for metallic nanoparticles used in various catalytic reactions. nih.govaps.org The interaction between the boron nitride support and the metal catalyst can influence the catalytic activity. aps.org Furthermore, computational studies suggest that the morphology of the catalyst is crucial for the efficient growth of BNNTs. aps.org The synthesis of BNNTs can be achieved through methods like chemical vapor deposition (CVD), often using catalysts such as magnesium boride (MgB₂). mdpi.comnih.gov

Table 3: Boron-Based Nanomaterials in Energy and Catalysis

Nanomaterial Synthesis/Fabrication Method Application Key Property/Finding Reference
Boron Nitride Nanotubes (BNNTs) Catalytic Chemical Vapor Deposition (CCVD) Nano-fillers for composites High thermal conductivity and mechanical strength. mdpi.com
Boron Nitride Nanomaterials Not specified in detail Rechargeable Batteries (Li-ion, Na-ion, Li-S) High chemical, thermal, and mechanical stability. mdpi.com
Activated Boron Nitride Nanotubes Not specified in detail Hydrogen Storage Optimal hydrogen binding energy for room-temperature storage. researchgate.net
Boron Nitride Nanotubes (BNNTs) Laser Ablation Not specified in detail Catalyst affects tubule length and number of atomic layers. binghamton.edu

Development and Characterization of Novel this compound Derivatives

This compound is a fundamental starting material for the synthesis of a vast and diverse family of organoboron compounds and coordination complexes. These derivatives exhibit a wide range of chemical and physical properties, making them valuable in various fields, from organic synthesis to materials science.

Organoboron compounds, particularly boronic acids and their esters, are crucial intermediates in modern organic chemistry. nih.govnih.govacs.org A primary method for their synthesis involves the reaction of borate (B1201080) esters, which can be derived from this compound, with organometallic reagents like Grignard or organolithium reagents. nih.govwikipedia.org

Recent advancements have focused on developing more efficient and selective methods. For instance, metal-free catalytic borylation reactions of alkynes and alkenes offer an attractive route to organoboron compounds. mdpi.com These reactions often utilize a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), activated by a Lewis base. mdpi.com Photoinduced synthetic approaches have also gained traction, as photochemical activation allows for the generation of reactive intermediates from various precursors, leading to borylation methods with broader substrate scopes. nih.gov

Borinic acids, another class of organoboron compounds, can be synthesized through the addition of organometallic reagents to boranes or by the reaction of triarylboranes with ligands like diols or amino alcohols. nih.gov

Table 4: Synthesis of Organoboron Compounds

Organoboron Compound Class Synthetic Strategy Precursors/Reagents Key Features Reference
Boronic Acids/Esters Reaction with organometallic reagents Borate esters, Grignard/organolithium reagents A long-standing and prevalent method. nih.govwikipedia.org
Organoboron Compounds Metal-free catalytic borylation Alkynes/alkenes, diboron reagents (e.g., B₂pin₂), Lewis bases Offers an attractive alternative to transition-metal catalysis. mdpi.com
Organoboron Compounds Photoinduced borylation Haloarenes, amine derivatives, redox-active esters Enables borylation with improved and broader substrate scopes. nih.gov

This compound and its derivatives can act as ligands to form coordination complexes with various metal ions. researchgate.netresearchgate.netzenodo.org The synthesis of these complexes often involves the reaction of this compound with a metal salt, sometimes in the presence of another organic ligand to form mixed-ligand complexes. researchgate.netzenodo.org

For example, new this compound ester derivatives have been synthesized by reacting metronidazole (B1676534) with this compound, which then form complexes with Ni(II) and Cu(II). researchgate.net Similarly, a novel ligand was synthesized from a trimethoprim (B1683648) amide derivative and this compound, which subsequently formed complexes with Co(II), Ni(II), and Pt(IV). The coordination environment around the metal center in these complexes can vary, with geometries such as tetrahedral and octahedral being observed. researchgate.net

The characterization of these metal complexes is performed using a suite of spectroscopic and analytical techniques. Fourier-transform infrared spectroscopy (FTIR) helps to identify the coordination sites of the ligands to the metal ions. researchgate.net UV-Vis spectroscopy provides information about the electronic transitions and the geometry of the complexes. researchgate.net Other techniques like ¹H-NMR, thermal analysis, and magnetic susceptibility measurements further elucidate the structure and properties of these compounds. researchgate.net

Table 5: Coordination Complexes of this compound Derivatives

Metal Ion Co-ligand Resulting Complex Characterization Methods Proposed Geometry Reference
Ni(II), Cu(II) Metronidazole derivative [Bis(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl) hydrogen borate] metal complexes FTIR, ¹H-NMR, UV-Vis, TGA, AAS, C.H.N. analysis, Magnetic susceptibility, Molar conductivity Tetrahedral for Ni(II), Octahedral for Cu(II) researchgate.net
Co(II), Ni(II), Pt(IV) Trimethoprim amide derivative (5-(2-benzamido-N-methylacetamido)-4-((3,4,5-trimethoxycyclohexa-1,3-dien-1-yl)methyl)pyrimidine-2-yl)amino)this compound metal complexes FTIR, UV-Vis, ¹H-NMR, TGA/DTA, CHN analysis, Molar conductivity, Magnetic susceptibility Octahedral for all complexes
Co(II), Ni(II), Zn(II) 2,2'-bipyridine, 1,10-phenanthroline, ethylenediamine Mixed ligand borate complexes Not specified in detail Not specified in detail zenodo.org

TGA: Thermogravimetric Analysis; AAS: Atomic Absorption Spectroscopy; C.H.N.: Carbon, Hydrogen, Nitrogen elemental analysis

Advanced Analytical Methodologies for Boric Acid Research

Chromatographic Techniques for Boric Acid Analysis

Chromatographic methods are widely used for separating and analyzing components in complex mixtures. For this compound, specific adaptations and detection methods are necessary to overcome its analytical challenges.

Ion Chromatography with Suppressed Conductivity Detection

Ion chromatography (IC) with suppressed conductivity detection is a well-established technique for the determination of ionic species. This compound, being a weak acid (pKa ≈ 9), exists primarily in its undissociated form in neutral or slightly acidic solutions, which limits its direct detection by conductivity. To address this, complexation with polyhydroxy compounds, such as mannitol (B672) or sorbitol, is employed. dss.go.thrsc.org This complexation reaction forms a more acidic complex, significantly lowering the pKa value of this compound and converting it into a readily detectable anionic species. dss.go.thrsc.org

The formation of these anionic borate (B1201080) complexes allows for their effective separation on an anionic chromatographic column and subsequent detection using a suppressed conductivity detector. dss.go.th This approach enhances the sensitivity and accuracy of the method for this compound determination. Studies have demonstrated the effectiveness of this technique for analyzing borate in aqueous samples. dss.go.thrsc.org

Research indicates that using mannitol or sorbitol as ligands in the eluent can yield similar analytical performances. dss.go.thrsc.org Detection limits around 1 µmol dm⁻³ and linear response ranges extending up to 200 µmol dm⁻³ have been reported. dss.go.thrsc.org The analysis time can be relatively short, often less than 6 minutes. dss.go.thrsc.org Furthermore, this method allows for the simultaneous determination of other common anions like acetate, fluoride (B91410), and chloride. dss.go.thrsc.org

Ion chromatography with suppressed conductivity detection is particularly valuable for monitoring ionic impurities in various water matrices, including those treated with this compound, such as in nuclear power plants. lcms.czthermofisher.com Utilizing hydroxide-selective columns and electrolytically generated potassium hydroxide (B78521) eluents can minimize background conductivity and noise, leading to lower detection limits. lcms.czthermofisher.com Preconcentration techniques can also be integrated to achieve the required sensitivity for trace analysis. lcms.czthermofisher.com

Gas Chromatography (GC) and GC-Mass Spectrometry (GC/MS) for Derivatized this compound

This compound's low volatility makes direct analysis by gas chromatography (GC) challenging. chromforum.orgresearchgate.net To facilitate GC analysis, this compound must be converted into a more volatile derivative through a process called derivatization. chromforum.orgresearchgate.netacs.orgnih.gov This chemical modification enables the compound to be effectively vaporized and transported through the GC column.

Various derivatization agents can be used for this compound. Triethanolamine (B1662121) is one such agent that reacts with this compound to form volatile triethanolamine borate. researchgate.netacs.orgnih.gov This conversion is quantitative and significantly improves the suitability of this compound for GC separation and detection. researchgate.netacs.orgnih.gov

Coupling GC with mass spectrometry (GC-MS) provides enhanced specificity and sensitivity for the analysis of derivatized this compound. GC-MS allows for the separation of the derivatized compound based on its volatility and interaction with the stationary phase, while the mass spectrometer provides structural information based on the mass-to-charge ratio of the fragments. lcms.cz GC-MS methods employing derivatization have been developed and validated for the determination of this compound in different sample types, including drinking water. researchgate.netacs.orgnih.gov The use of Selected Ion Monitoring (SIM) mode in GC-MS can further improve accuracy, specificity, and reproducibility by focusing on characteristic ions of the derivatized product, thereby reducing matrix interference. researchgate.netacs.org

Another example of derivatization for GC-MS analysis involves the use of pinacol (B44631) for boronic acids. chromatographyonline.com While the direct analysis of boronic acids by GC might be difficult, derivatization can enable their detection and quantification. chromatographyonline.com

Research has established GC-MS as a standard technique for analyzing metabolites, and derivatization is a common practice for analyzing less volatile compounds like this compound within complex biological or environmental matrices. lcms.cz

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

High-Performance Liquid Chromatography (HPLC) is another versatile chromatographic technique. However, the analysis of this compound by standard HPLC methods presents challenges due to the absence of a strong chromophore in its structure, which makes detection by common UV detectors difficult. scholarsresearchlibrary.comscholarsresearchlibrary.comresearchgate.net

Refractive index detectors are suitable for the quantification of this compound by HPLC as they measure changes in the refractive index of the eluent caused by the analyte. scholarsresearchlibrary.comscholarsresearchlibrary.comresearchgate.net Reverse phase HPLC methods utilizing refractive index detection have been developed and validated for this compound analysis. scholarsresearchlibrary.comscholarsresearchlibrary.comresearchgate.net These methods can be applied for the quantification of this compound, sometimes simultaneously with other compounds present in a sample matrix. scholarsresearchlibrary.comscholarsresearchlibrary.comresearchgate.net

An example of an RP-HPLC method for this compound quantification involves the use of a C8 column and a mobile phase consisting of water and acetonitrile, coupled with a refractive index detector. scholarsresearchlibrary.comscholarsresearchlibrary.com Such methods have been validated for parameters like linearity, accuracy, and precision. scholarsresearchlibrary.comscholarsresearchlibrary.com Linear ranges for this compound quantification by HPLC have been reported in various studies. scholarsresearchlibrary.comscholarsresearchlibrary.comresearchgate.net

Alternatively, this compound can be analyzed by HPLC after complexation with a chromophoric reagent, such as curcumin (B1669340). The resulting boron-curcumin complex can then be separated and detected by HPLC, often using UV-Vis detection due to the chromophoric nature of the complex. google.com Furthermore, reversed-phase HPLC coupled with conductometric detection after pre-column complexation with polyols like sorbitol has also been explored for this compound determination, offering sensitivity and tolerance to common ions. oup.com

Spectrometric Techniques for this compound Detection and Quantification

Spectrometric techniques, particularly those involving inductively coupled plasma, are powerful tools for the elemental analysis of boron, and thus for the determination of this compound.

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES)

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), also known as ICP-OES (Optical Emission Spectrometry), is a widely used technique for the determination of trace elements. In ICP-AES, a sample is introduced into an inductively coupled plasma, causing the atoms to become excited. As these excited atoms return to their ground state, they emit photons at characteristic wavelengths, which are then detected and measured to determine the concentration of the element. google.comresearchgate.netnih.govnih.gov

For this compound analysis by ICP-AES, the sample containing this compound is introduced into the plasma, where the boron atoms are excited and emit light at specific wavelengths. Quantitative determination is based on the intensity of these emitted spectral lines. Common quantitative wavelengths for boron in ICP-AES include 249.772 nm. researchgate.net

Sample preparation, often involving acid digestion, is typically required to convert this compound and other boron compounds into a form suitable for introduction into the plasma, especially for solid or complex matrices like cosmetics or agar. google.comnih.gov Microwave digestion with acids such as nitric acid and hydrogen peroxide can be used to decompose organic matter and dissolve boron compounds. google.com Internal standards, such as yttrium, can be employed to correct for matrix effects and instrumental drift, improving the accuracy of the analysis. google.com

ICP-AES is a robust technique for boron determination in various sample types, including food products like agar. nih.gov While generally less sensitive than ICP-MS for boron, it offers sufficient sensitivity for many applications with detection limits typically around 0.1 mg/L. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for elemental analysis, offering lower detection limits compared to ICP-AES. In ICP-MS, the plasma generates ions from the sample, which are then separated based on their mass-to-charge ratio and detected by a mass spectrometer. nih.govnih.govanalytice.comresearchgate.netmdpi.com

For this compound analysis, ICP-MS measures the isotopes of boron, primarily ¹⁰B and ¹¹B. nih.gov The intensity of the ion signals at the characteristic masses of these isotopes is proportional to the boron concentration in the sample. nih.gov

Similar to ICP-AES, sample preparation is often necessary before ICP-MS analysis. Acid digestion, including microwave-assisted digestion, is a common method for breaking down the sample matrix and ensuring all boron is in a soluble form. nih.govanalytice.comresearchgate.netmdpi.com Interestingly, this compound itself can be used in the sample preparation process for ICP-MS analysis of other elements, particularly to complex hydrofluoric acid (HF) and prevent the formation of insoluble fluoride precipitates, thereby improving the recovery and accurate determination of fluoride-forming elements in complex matrices like steel or geological samples. analytik-jena.comrsc.org

ICP-MS offers excellent sensitivity for boron determination, with detection limits as low as 0.01 mg/L reported for water samples. nih.gov Limits of quantification can be very low, such as 0.5 mg/kg in certain matrices analytice.com or 0.16 µg/mL. researchgate.net The technique has been successfully applied to determine this compound in diverse samples, including caviars, agar, geological materials, and water. nih.govnih.govresearchgate.netmdpi.com While highly sensitive, factors such as sample matrices and memory effects need careful consideration in boron determination by ICP-MS. nih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound7628

Detailed Research Findings: Illustrative Data

Below are illustrative data points gathered from the research, demonstrating the performance of some of the discussed analytical techniques.

Ion Chromatography with Suppressed Conductivity Detection dss.go.thrsc.org

ParameterValue (Mannitol Eluent)Value (Sorbitol Eluent)
Detection Limit~1 µmol dm⁻³~1 µmol dm⁻³
Linear RangeUp to 200 µmol dm⁻³Up to 200 µmol dm⁻³
Repeatability (RSD)< 5%< 5%
Analysis Time< 6 min< 6 min

GC-MS for Derivatized this compound (using Triethanolamine) researchgate.netacs.org

ParameterValue
Calibration Curve Range0.01 µg/mL to 10.0 µg/mL
Correlation Coefficient0.9988
Limit of Detection0.04 µg/L

RP-HPLC with Refractive Index Detection scholarsresearchlibrary.comscholarsresearchlibrary.com

ParameterThis compound Linear RangeChlorphenesin Linear Range
Linear Range (µg/ml)1753.2 – 5611.9503.8 – 1612.1

ICP-MS for this compound Determination researchgate.net

ParameterValue
Calibration Curve Range0.2 µg/mL to 10 µg/mL
Correlation Coefficient> 0.99
Limit of Detection (LOD)0.04 µg/mL
Limit of Quantitation (LOQ)0.16 µg/mL
Recovery (spiked samples)91.8 - 98.3%
RSD (Recovery)0.4 - 2.4%

Comparison of ICP-AES and ICP-MS for Boron in Water nih.gov

TechniqueDetection Limit (mg/L)Certified Range (mg/L)Precision (RSD)Accuracy
ICP-MS0.010.01 to 100< 20%80 to 120%
ICP-OES0.10.1 to 100< 20%80 to 120%

Spectrophotometric Methods for this compound Quantification

Spectrophotometric methods are widely used for the quantification of this compound, often relying on the formation of colored complexes with specific reagents. These methods are generally sensitive, inexpensive, and practical for routine analysis researchgate.netnih.gov.

One common approach utilizes curcumin as a chromogenic reagent. This compound reacts with curcumin in the presence of an acetic acid/sulfuric acid mixture to form a colored product researchgate.net. The curcumin method is considered reliable, sensitive, and stable for boron determination and has shown better recovery for this compound analysis in food samples compared to carminic acid researchgate.net. It has been successfully applied to determine this compound levels in food samples using UV-Vis spectrophotometry at a maximum wavelength of 540 nm radenfatah.ac.id. The sensitivity of boron analysis using the curcumin method can be improved through techniques like the distillation of borate ester into a curcumin solution, achieving a high sensitivity level with a molar extinction value (ε) of 4.7 x 10⁵ L mol⁻¹cm⁻¹ researchgate.net. Another spectrophotometric method involves the formation of a blue complex between an anionic complex of this compound with 2,6-dihydroxybenzoic acid and crystal violet at pH 1–2 rsc.org. This method, stabilized with poly(vinyl alcohol), allows for the determination of boron in plants and natural waters with a linear calibration range of 0.3–4.5 µg of boron per 25 ml and a molar absorptivity of 3.75 × 10⁴ l mol⁻¹ cm⁻¹ rsc.org.

A comparative study of three methods for this compound determination in foods – titrimetric using mannitol, carminic acid spectrophotometry, and curcumin spectrophotometry – found that the titrimetric and curcumin methods yielded significantly higher mean values than the carminic acid method. The curcumin method provided good recoveries (approximately 100%) across various food types and addition levels and demonstrated the least internal variation, making it the most reliable method for this compound determination in foods among those studied researchgate.net.

Titrimetric Methods for this compound Analysis

Titrimetric methods are fundamental techniques for the quantitative analysis of this compound. However, this compound is a very weak acid, making direct titration with a strong base like sodium hydroxide challenging acs.orgacs.orglibretexts.org. The use of auxiliary reagents is often necessary to facilitate the titration by forming stronger acidic complexes.

Potentiometric Titrations of this compound

Potentiometric titration is a widely used titrimetric method for this compound analysis. To improve the quality of the titration with a strong base, a polyalcohol like mannitol is added to the sample hach.commetrohm.com. Mannitol forms a complex with this compound, resulting in a medium-strong acid compound with a distinct pH jump, which allows for a more accurate titration hach.combrainly.in. This method is suitable for determining this compound in concentrations ranging from 0.15 to 3.00 g/L hach.com. Potentiometric titration curves of this compound with standard NaOH in the presence of different quantities of mannitol can be obtained to determine this compound concentration acs.orgacs.orgua.pt. The titration typically takes place with a mannitol to this compound ratio (CL/CB) between 10 and 15 acs.org.

Another potentiometric determination method for this compound involves its reaction with fluoride in the presence of H⁺, forming HBF₄ exothermically metrohm.com. This method offers the advantage of selectively determining this compound even in the presence of other medium or weak acids or their salts metrohm.com.

Visual Titration Methods with Auxiliary Reagents

Similar to potentiometric titrations, visual titration methods for this compound also rely on the use of auxiliary reagents to enhance the acidity of the solution. Carbohydrates, alcohols, and polyoxyethylene derivatives have been investigated as replacements for glycerin in the visual titration of this compound researchgate.net. The possibility of performing titration with a visual end-point determination, including the influence of the quantity of mannitol in solution, has been discussed in the context of laboratory experiments acs.orgacs.orgua.pt.

Specialized Techniques for this compound Characterization in Complex Matrices

Analyzing this compound in complex matrices requires specialized techniques that can differentiate it from other boron species or provide insights into its physical state and interactions.

Methods for Distinguishing Unreacted this compound from Bound Boron Species

In certain applications, such as in polarizing plates, it is crucial to distinguish between unreacted (free) this compound and this compound bound to other components, like polyvinyl alcohol (PVA) sumitomo-chem.co.jp. Unreacted this compound can be selectively extracted from complex matrices using specific solvents. For instance, extraction with 2-ethyl-1,3-hexanediol/chloroform has been used to isolate unreacted this compound from polarizing plates, followed by analysis using techniques like ICP-AES sumitomo-chem.co.jp. The choice of solvent for extraction is critical to ensure that it does not break the bonds between this compound and the matrix components sumitomo-chem.co.jp. While techniques like ¹¹B-NMR have been investigated for distinguishing between this compound and boron bound to PVA, definitive assignment and quantitative determination can be difficult due to broad signals sumitomo-chem.co.jp. Derivatization methods that convert this compound into easily extractable organic derivatives, such as boric-acid esters, are also known for this compound analysis sumitomo-chem.co.jp.

Spectroscopic methods like Attenuated Total Reflectance Fourier transform Infrared (ATR-FTIR) spectroscopy can provide insights into the interaction mechanisms of this compound with different surfaces, helping to distinguish between physically adsorbed (outer-sphere) this compound and ligand-exchanged (inner-sphere) borate species udel.edu.

Atomic Force Microscopy (AFM) for Real-Time Crystal Growth Monitoring of this compound

Atomic Force Microscopy (AFM) is a powerful technique that allows for the real-time monitoring of the crystal growth of this compound mpg.deacs.orgnih.gov. In situ AFM has been used to study the crystal growth of this compound from aqueous solutions, both in the absence and presence of impurities like sodium and lithium sulfate (B86663) acs.orgnih.govresearchgate.net. These studies have shown that the growth mechanism of this compound crystals is driven by screw dislocation, resulting in spiral growth acs.orgnih.govresearchgate.net. AFM allows for the visualization of multilayer growth and the identification of dislocations as sources of steps for crystal growth acs.org. Real-time monitoring with AFM can reveal how impurities affect the velocity of advancement of steps on the crystal surface and the relative growth rate of this compound crystals acs.orgnih.gov. This information is valuable for understanding and controlling the crystallization process of this compound, particularly in the context of recovering this compound from brines and minerals or synthesizing boron-based nanostructures and microstructures nih.gov.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy for Adsorption Studies

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a valuable technique for investigating the adsorption of this compound at solid-liquid interfaces, particularly in complex systems like soils and minerals, as it allows for the observation of surface-adsorbed ions in the presence of water. usda.govunl.eduusda.gov This in situ capability is crucial for understanding adsorption mechanisms in natural environments. usda.govunl.eduusda.gov

Research utilizing ATR-FTIR has provided significant insights into the coordination and mechanisms of this compound and borate adsorption on various mineral surfaces, including amorphous aluminum and iron hydroxides, allophane, and kaolinite. unl.eduusda.govudel.eduresearchgate.netunl.edu Studies have shown that the ATR-FTIR spectra of adsorbed boron species are influenced by both pH and the type of mineral adsorbent. unl.eduusda.govresearchgate.netunl.edu

Detailed research findings indicate that this compound adsorption on surfaces like hydrous ferric oxide (HFO) involves both physical adsorption (outer-sphere complexes) and ligand exchange reactions (inner-sphere complexes). udel.eduresearchgate.netresearchgate.netgeologyscience.ru Both trigonal (this compound, B(OH)₃) and tetrahedral (borate, B(OH)₄⁻) boron species can be complexed on the HFO surface. udel.eduresearchgate.netgeologyscience.ru Spectroscopic results support a mechanism where trigonal this compound in solution can react to form either trigonal or tetrahedral surface complexes. udel.eduresearchgate.netgeologyscience.ru The presence of outer-sphere this compound complexes is attributed to the Lewis acidity of the boron center and has implications for boron transport and availability, suggesting that outer-sphere boron is more likely to leach and be available for plant uptake compared to more strongly bound complexes. udel.eduresearchgate.netgeologyscience.ru

ATR-FTIR difference spectra have been used to identify the vibrational bands associated with adsorbed boron species. For instance, studies on amorphous iron oxide have shown shifts in the asymmetric stretching of trigonal B and the B-OH binding, indicative of surface complexation. usda.gov Weak tetrahedral B asymmetric stretching bands have also been observed, shifting upwards. usda.gov Specific band assignments have been made for this compound adsorption on hydrous ferric oxide, with bands around 1395 cm⁻¹ assigned to outer-sphere complexation and bands around 990, 1250, and 1330 cm⁻¹ assigned to inner-sphere complexation of trigonal B. usda.gov

Studies on amorphous aluminum hydroxide and allophane have shown that trigonal B asymmetric stretching bands shift to higher frequencies upon adsorption compared to this compound in solution at pH 7. unl.eduusda.govunl.edu For amorphous iron hydroxide, strong trigonal B and weak tetrahedral B bands were observed at approximately pH 7, while both strong trigonal and tetrahedral B bands were found at approximately pH 10. unl.eduusda.govresearchgate.netunl.edu A strong IR band corresponding to the asymmetric stretching of tetrahedral B shifted to higher frequencies in amorphous iron hydroxide paste at both pH values relative to that of a this compound solution at pH 11. unl.eduusda.govresearchgate.netunl.edu

The use of ATR-FTIR has also provided evidence that both B(OH)₃ and B(OH)₄⁻ can be adsorbed via a ligand exchange mechanism. unl.eduusda.govunl.edu Furthermore, the possibility of polymerization of boron on mineral surfaces has been suggested based on these spectroscopic studies. unl.eduusda.govunl.edu

Environmental Chemistry and Remediation Research Involving Boric Acid

Environmental Fate and Transport of Boric Acid in Natural Systems

This compound and its related borate (B1201080) species are mobile in the environment due to their high water solubility. industrialchemicals.gov.aucanada.caorst.edu In aqueous solutions, this compound (B(OH)₃) exists in a pH-dependent equilibrium with borate anions (B(OH)₄⁻). mdpi.comcanada.camdpi.com At typical environmental and physiological pH values (5 to 8), the undissociated this compound is the predominant species, while the borate anion becomes more prevalent at alkaline pH levels (above its pKa of 9.0). mdpi.comcanada.caorst.edumdpi.com

Boron enters soils and aquatic systems primarily through the weathering of rocks and geological processes. industrialchemicals.gov.aucdc.gov Anthropogenic sources, including wastewater from industry and agriculture, also contribute to boron levels in the environment. tandfonline.comcdc.govnih.govgov.bc.ca Boron is not efficiently removed during conventional sewage treatment, leading to its presence in treated effluents and biosolids. industrialchemicals.gov.aucdc.gov

Atmospheric boron exists as gaseous or particulate this compound and can be deposited onto surface water and soil through wet and dry deposition. canada.cacanada.ca Volatilization from seawater is a significant natural contributor to atmospheric boron, although its presence in the atmosphere is generally low due to low volatility and high solubility of borates. industrialchemicals.gov.aucanada.ca

Adsorption and Desorption of this compound in Soil and Aquatic Environments

Adsorption and desorption reactions are considered the primary mechanisms influencing the fate and mobility of boron in water and soil. cdc.govwho.int The extent of this compound adsorption is significantly influenced by pH, with the greatest adsorption typically occurring under alkaline conditions, specifically in the pH range of 7.5 to 9.0. industrialchemicals.gov.aucdc.govorst.eduusda.gov

Several soil components play a crucial role in boron adsorption, including metal (hydr)oxides (such as ferrihydrite and goethite), clay minerals, calcium carbonate, and natural organic matter (humic substances). usda.govucr.ac.cracs.orgcollectionscanada.gc.caresearchgate.net Studies have shown a positive correlation between this compound adsorption and the content of aluminum hydroxide (B78521) in soils. cdc.govcollectionscanada.gc.ca The mechanism of adsorption on aluminum hydroxide is believed to involve ligand exchange with reactive surface hydroxyl groups. collectionscanada.gc.ca

Research on boron adsorption onto ferrihydrite, a nanosized iron (hydr)oxide common in soils, indicates a bell-shaped adsorption envelope with maximum adsorption around pH 8–9. ucr.ac.cracs.org Modeling suggests the formation of both trigonal bidentate and outer-sphere complexes at low to neutral pH, with a tetrahedral bidentate surface species becoming important at high pH. ucr.ac.cr The presence of competing anions like phosphate (B84403) can significantly decrease boron adsorption. ucr.ac.cracs.org Natural organic matter, particularly humic material, also plays a significant role in boron retention in soils, with its relative contribution increasing at neutral and alkaline pH conditions. ucr.ac.crcollectionscanada.gc.caresearchgate.net

In aquatic environments, the interaction between boron and microplastics has also been investigated. Boron adsorption on microplastics, such as polyvinyl chloride (PVC) and polystyrene (PS), has been observed, with aged microplastics showing higher adsorption capacities due to increased oxygen-containing groups on their surface. nih.gov This interaction is mainly attributed to surface complexations of this compound with these oxygen-containing groups. nih.gov

This compound in Water Treatment Technologies

Given the potential toxicity of elevated boron concentrations in water, various technologies have been developed for its removal. Conventional water treatment methods like coagulation, sedimentation, and filtration are generally not effective in significantly removing boron. mdpi.com Therefore, specialized methods are required.

Membrane processes, including reverse osmosis (RO), nanofiltration (NF), electrodialysis (ED), Donnan dialysis (DD), and membrane distillation (MD), are employed for boron removal. tandfonline.commdpi.commdpi.comnih.govresearchgate.net Reverse osmosis is a widely used method, although the removal rate of this compound can be limited (around 50%) under neutral or acidic conditions where the neutral this compound molecule is dominant. mdpi.comnih.gov The transport of this compound through RO membranes is similar to water, facilitated by hydrogen bonding with the membrane. mdpi.comnih.gov Boron removal efficiency by RO is higher under alkaline conditions where the borate anion is more prevalent. mdpi.comnih.gov

Adsorption technologies are also significant for boron removal from water. These methods involve transferring boron from the water phase to the surface of an adsorbent material. nih.govmdpi.commdpi.com Chemisorption, involving the formation of covalent or ionic bonds between boron and functional groups on the adsorbent surface, is often preferred due to its selectivity and insensitivity to background ions. mdpi.com Various adsorbent materials, including carbon-based materials and boron-selective resins, are utilized. mdpi.compuritech.be Boron-specific ion exchange resins, containing functional groups that form stable complexes with this compound, are particularly effective and can operate over a range of pH values. puritech.be

Other methods for boron removal include chemical precipitation, (electric) coagulation, extraction, and hybrid systems combining different processes. mdpi.com

Removal of Contaminants via this compound Nanoparticles

This compound in nanoparticle form is being researched for its potential applications in water purification and treatment. nanorh.com Due to their high surface area and reactivity, this compound nanoparticles show promise in the removal of heavy metals, pollutants, and other toxins from water. nanorh.com

Recent research also explores the use of this compound as an additive in the fabrication of high-performance reverse osmosis membranes. acs.org this compound has demonstrated a dual role in controlling interfacial polymerization during membrane synthesis, leading to enhanced water permeability and improved removal efficiency for low-molecular weight contaminants in wastewater, such as those found in microelectronics manufacturing effluent. acs.org The addition of this compound has been shown to result in smoother and thinner polyamide layers in RO membranes, leading to a significant increase in water permeance and higher removal rates for various contaminants compared to commercial membranes. acs.org This enhanced performance is attributed to hydrogen bonding interactions between this compound and the membrane material, as well as the buffering effect of this compound during the polymerization process. acs.org

Phytoremediation Strategies for Boron-Contaminated Sites

Phytoremediation, the use of plants to clean up contaminated sites, has gained attention as an environmentally friendly and potentially low-cost solution for boron-polluted soils and water. researchgate.netbalikesir.edu.trresearchgate.net This approach utilizes the ability of certain plants to take up and accumulate boron from the soil or water. researchgate.netbalikesir.edu.tr

Several phytoremediation strategies for boron-contaminated sites have been investigated, including phytoextraction, phytorestoration, and phytomanagement. researchgate.netbalikesir.edu.tr Phytoextraction is the most widely researched technique, where boron-tolerant plants are used to accumulate boron in their aboveground biomass, which is then harvested for removal. researchgate.netbalikesir.edu.tr Plants take up boron primarily as undissociated this compound molecules from the soil solution. researchgate.netacs.org

Research has identified various plant species with potential for boron phytoextraction. Among herbaceous dicotyledons, Brassica napus (rapeseed), Brassica juncea (brown mustard), and Gypsophila species have been studied extensively. researchgate.net Monocotyledons like Puccinellia (alkali grass) and Festuca (fescue) species have also shown potential for boron uptake. researchgate.net Studies have also investigated the boron uptake by different organs of plants like Astragalus pycnocephalus and Verbascum euphraticum, finding the highest accumulation often in the roots. balikesir.edu.trdergipark.org.tr Vetiver grass (Chrysopogon zizanioides) has also been explored for its effectiveness in remediating boron in both water and soil. vetiver.orgdergipark.org.tr

The success of phytoextraction depends on the plant's ability to tolerate high boron concentrations and efficiently translocate boron to harvestable parts. balikesir.edu.tr While boron is mobile in the soil, its mobility within the plant varies among species. cropnutrition.comnih.gov Boron can be transported via the phloem, and its mobility is partly due to complexation with polyols. nih.gov

Phytoremediation is considered a promising alternative to conventional treatments for boron contamination, particularly in arid and semi-arid regions where other methods like leaching may be impractical due to water requirements. researchgate.netresearchgate.net However, further research is needed to optimize these strategies, including exploring the potential of genetically modified plants for enhanced phytoextraction. researchgate.net

Future Research Directions and Unexplored Avenues for Boric Acid Studies

Emerging Computational Approaches for Boric Acid Systems

Computational methods are becoming increasingly vital in predicting and understanding the behavior of chemical systems, including those involving this compound. Ab initio and density functional theory (DFT) methods can be employed to calculate properties such as pKa values and analyze the structural characteristics of this compound molecules in solution, including dihedral angles, atomic charges, bond lengths, and bond angles. nih.gov These computational approaches offer the advantage of providing detailed insights into molecular properties in solution. nih.gov

Studies utilizing DFT have investigated the interaction mechanisms between this compound and various macrocyclic host molecules, revealing energetically favorable interactions and the formation of hydrogen bonds. researchgate.net Furthermore, computational approaches like the cardinality guided molecular tailoring approach (CG-MTA) have been effectively used to perform ab initio calculations for large molecular clusters of this compound, demonstrating its ability to form nanotubes stabilized by extensive hydrogen bonding networks. acs.org Analysis of molecular electrostatic potential (MESP) through these methods can provide insights into the reactivity of such structures, predicting favorable interactions with polar systems like water. acs.org The cut method, another computational approach, is being used to predict physicochemical properties of chemical networks, including hydrogen-bonded 2D lattice sheets of this compound, by utilizing topological indices and entropy measures. nih.gov Computational studies are also being applied to explore reactions involving this compound aimed at promoting the utilization of lignin, investigating mechanisms for the formation of anionic borate (B1201080) diesters which possess flame retardancy properties. researchgate.net

Interdisciplinary Research Integrating this compound with Novel Scientific Fields

The versatility of this compound lends itself to integration with various scientific disciplines, opening up new avenues for research. This compound has been identified as a novel chemoattractant in certain bacteria, highlighting its potential role in chemical ecology and the study of molecular recognition mechanisms in environmental bacteria. hiroshima-u.ac.jp This could lead to applications in sustainable agriculture. hiroshima-u.ac.jp

In the realm of materials science, this compound is being integrated into the development of advanced composites and functional materials. For instance, polylactic acid (PLA) films reinforced with this compound have been developed for food packaging applications, showing improved tensile strength and hydrophobicity. mdpi.com this compound is also being explored in the creation of advanced biosensors for environmental monitoring. researchgate.net A gas-permeable membrane-based conductivity probe utilizing a this compound receiving phase has been developed for real-time monitoring of ammonia (B1221849) in aquatic environments. researchgate.net Boronic acid functionalized carbon dots are also being used in the fabrication of nanohybrids for the detection of mercury ions. researchgate.net

Furthermore, this compound plays a role in emerging energy technologies. Boron compounds are increasingly important in applications like hydrogen storage, lithium-ion batteries, and solar panels. dergipark.org.tr this compound can enhance the longevity of lead-acid batteries by preventing corrosion and stabilizing active materials, extending their cycling life. alliedmarketresearch.comagscientific.com

Innovations in this compound-Based Material Design and Application

Innovations in material design are actively incorporating this compound to develop materials with enhanced or novel properties. This compound is a crucial component in the manufacture of fiberglass, where it lowers the melting temperature of glass, reduces viscosity, and prevents crystallization, thereby improving the efficiency of the fiberization process and enhancing chemical resistance. alliedmarketresearch.com This is particularly important for fiberglass used in demanding applications like the automotive, marine, and aerospace industries. alliedmarketresearch.com

Research is also exploring the use of this compound in the development of hydrogels with unique properties. Boronic acid-containing hydrogels are considered intelligent materials exhibiting glucose-sensitivity, reversibility, and self-healing capabilities, finding important applications in biomedical areas. researchgate.net this compound has also been investigated for its role in controlling the self-assembly of polydopamine, influencing the properties of resulting coatings. researchgate.net

Future material design could involve further exploration of this compound's ability to form hydrogen-bonded networks and complexes with polyols to create new materials with tailored properties. acs.orgagscientific.com Its application in bio-based materials and composites for various sectors, including construction and automotive, is also a growing area. mdpi.com

Advanced Methodologies for Environmental Monitoring and Mitigation of this compound

Given the environmental presence of borates, particularly in aquatic systems due to industrial activities, advanced methodologies for monitoring and mitigation are crucial areas of research. ecohumanism.co.uk this compound and borate salts are highly soluble and can spread in water bodies, posing risks to biodiversity and plant life at elevated concentrations. ecohumanism.co.uk

Advanced analytical techniques are being developed for precise environmental monitoring. For example, online analysis of this compound in the cooling water of pressurized water reactors is possible using potentiometric titration, enabling continuous, real-time monitoring essential for safe operation. metrohm.com Microwave-assisted digestion followed by ICP-MS analysis is another methodology that utilizes this compound to stabilize elements during sample preparation for multielement analysis in geological samples, contributing to environmental monitoring and geological exploration. analytik-jena.com

Research into boron recovery techniques from wastewater is also a significant area. Various methods are being explored, including reverse osmosis, electrodialysis, nanofiltration, adsorption, membrane distillation, and leaching, with a focus on improving efficiency, sustainability, scalability, and cost-effectiveness to mitigate environmental risks and comply with regulations. ecohumanism.co.uk

Fundamental Investigations into Unelucidated this compound Mechanisms

Despite its widespread use, the fundamental mechanisms of action of this compound in various contexts are still being actively investigated. While its Lewis acidity and ability to accept hydroxide (B78521) ions in aqueous solutions are well-established, the precise details of its interactions at a molecular level in complex biological and chemical systems are subjects of ongoing research. patsnap.com

Studies are delving into the biological mechanisms of this compound, particularly its effects on microorganisms and cells. Research suggests that this compound can disrupt cellular metabolism by interfering with the synthesis of essential enzymes and proteins in bacteria and fungi. patsnap.com In the context of Candida albicans, inhibition of oxidative metabolism appears to be a key antifungal mechanism, alongside interference with biofilm development and hyphal transformation. nih.gov

Investigations are also exploring the effects of this compound on specific biological processes, such as epithelial-mesenchymal transition (EMT) in cancer cells. nih.gov Studies on lung cancer stem cells have provided insights into the efficacy and effects of this compound on proliferation, EMT, and cell death, suggesting avenues for future research. nih.gov Furthermore, research is examining how this compound supplementation affects the development of in vitro-produced embryos, exploring its influence on pluripotent and antioxidant genes. cambridge.org The affinity of this compound for cis-hydroxyl groups is also considered a potential mechanism explaining some of its biological effects. nih.gov

Q & A

How can researchers design experiments to evaluate the impact of boric acid concentration on plant growth in agricultural studies?

Category : Basic Research Question
Methodological Answer :

  • Use a randomized block design (RBD) to minimize spatial variability, as demonstrated in soybean studies where treatments (e.g., split this compound application, Produbor, control) were replicated four times .
  • Apply standardized boron doses (e.g., 1.7 kg B ha⁻¹) across plots to isolate concentration effects.
  • Measure outcomes like biomass yield, leaf boron content, and reproductive success. Validate results using ANOVA to account for block variability.

What frameworks are recommended for formulating hypothesis-driven research questions on this compound’s physicochemical properties?

Category : Basic Research Question
Methodological Answer :

  • Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure questions, e.g., "How does this compound concentration (Intervention) affect thermal conductivity (Outcome) in aqueous solutions (Population) under high-temperature conditions (Time)?" .
  • Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability. For example, prioritize gaps in high-concentration data for nuclear reactor applications .

How should contradictory data on this compound’s thermal properties (e.g., viscosity, density) be resolved in reactor safety studies?

Category : Advanced Research Question
Methodological Answer :

  • Conduct systematic reviews to identify mismatches between experimental conditions (e.g., low concentrations in prior studies vs. emergency reactor parameters) .
  • Design experiments covering extended ranges (e.g., 0–15% concentration, 20–300°C) using precision calorimetry and viscometry. Reference datasets from the Russian Scientific Foundation’s Project 16-19-10649 for validation .

What statistical approaches are suitable for analyzing dose-dependent cytotoxicity of this compound in in vitro studies?

Category : Advanced Research Question
Methodological Answer :

  • Use time- and dose-dependent XTT assays to quantify cell viability, as applied in TT and HThF cell lines .
  • Calculate IC₅₀ values via nonlinear regression (e.g., log-dose vs. response curves). Pair with ANOVA or mixed-effects models to compare control (untreated cells) and treatment groups (e.g., 35 µM this compound for 48 hours) .

How can researchers ensure reproducibility when documenting this compound synthesis and characterization in publications?

Category : Basic Research Question
Methodological Answer :

  • Follow guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry):
    • Describe synthesis steps, purification methods, and analytical techniques (e.g., NMR, FTIR) in the Experimental Section .
    • Include raw data (e.g., spectral peaks, crystallography files) in Supporting Information , with hyperlinks in the main text .
    • For novel compounds, provide purity metrics (e.g., HPLC traces) and reference known compounds to prior literature .

What strategies address gaps in this compound’s role in prebiotic chemistry, such as amino acid stabilization?

Category : Advanced Research Question
Methodological Answer :

  • Adopt computational modeling (e.g., molecular dynamics simulations) to study this compound’s interaction with amino acids under prebiotic conditions (e.g., hydrothermal vents) .
  • Validate models with experimental synthesize amino acids in lab settings mimicking early Earth conditions, using this compound as a catalyst. Tabulate results (e.g., reaction rates, product yields) for cross-disciplinary analysis .

How can conflicting results on this compound’s antifungal efficacy be reconciled in biomedical studies?

Category : Advanced Research Question
Methodological Answer :

  • Perform meta-analyses to identify variables causing discrepancies (e.g., pH, concentration, fungal strain variability) .
  • Standardize protocols using CLSI guidelines: e.g., broth microdilution assays with consistent inoculum sizes (1–5 × 10³ CFU/mL) and endpoint criteria (50% growth inhibition) .

What methodologies optimize this compound detection in environmental samples with low concentrations?

Category : Basic Research Question
Methodological Answer :

  • Employ ICP-MS (Inductively Coupled Plasma Mass Spectrometry) for trace-level boron detection (detection limit: 0.1 ppb) .
  • Validate with matrix-matched standards to correct for interference (e.g., sodium, calcium). Cross-check using colorimetric methods (e.g., azomethine-H assay) for redundancy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.